6-Bromo-4-fluoro-1H-indazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-fluoro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCPAAHPKILIIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646453 | |
| Record name | 6-Bromo-4-fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-23-0 | |
| Record name | 6-Bromo-4-fluoro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 885520-23-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-4-fluoro-1H-indazole: Chemical Properties, Structure, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 6-Bromo-4-fluoro-1H-indazole. It also explores its significance as a key building block in the development of targeted therapeutics, particularly kinase inhibitors, and includes detailed experimental protocols and data visualizations to support research and development activities.
Core Chemical Properties and Structure
This compound is a halogenated aromatic heterocyclic organic compound. Its structure, featuring a fused benzene and pyrazole ring system with bromine and fluorine substituents, makes it a valuable intermediate in medicinal chemistry.
Structure:
-
IUPAC Name: this compound
-
Chemical Formula: C₇H₄BrFN₂
-
Molecular Weight: 215.02 g/mol
-
CAS Number: 885520-23-0
-
SMILES: C1=C(C=C2C(=C1F)C=NN2)Br
The indazole core is a bioisostere of the purine ring found in ATP, which allows indazole-based molecules to act as competitive inhibitors at the ATP-binding sites of kinases.[1] The bromine and fluorine atoms on the benzene ring provide handles for further chemical modifications and can influence the compound's electronic properties and binding affinities.
Quantitative Physicochemical Data
While extensive experimental data for this compound is not widely available in the public domain, the following table summarizes available predicted and experimental data for the compound and its close analogs.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrFN₂ | - |
| Molecular Weight | 215.02 g/mol | [2] |
| Physical Form | Solid | [3] |
| Boiling Point | 331.3 ± 22.0 °C (Predicted) | [2] |
| Density | 1.861 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 12.00 ± 0.40 (Predicted) | [2] |
| Solubility | Generally soluble in DMSO, DMF, and alcohols | [4] |
| Storage | Sealed in dry, Room Temperature or 2-8°C | [2][3] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is scarce in publicly accessible literature. Purity of such compounds is typically assessed by NMR and mass spectrometry.[5] The following represents predicted data or data from structurally related compounds.
Predicted ¹H NMR Data
A related compound, 4-bromo-6-fluoro-1H-indole, shows the following signals in its ¹H NMR spectrum (300 MHz, CDCl₃): δH 6.57 (apparent triple peak, J = 2.7 Hz, 1H), 7.04 (double-double peak, J = 2.1, 9.1 Hz, 1H), 7.12 (double-double peak, J = 2.1, 9.1 Hz, 1H), 7.20-7.25 (multiple peaks, 1H), 8.25 (single peak, 1H).[6]
Predicted Mass Spectrometry Data
For the related 6-Bromo-1H-indazole, the molecular ion peak in mass spectrometry is expected at m/z 197/199, showing the characteristic 1:1 isotopic pattern for a bromine-containing compound.[7]
Experimental Protocols
The synthesis of this compound and its derivatives is crucial for its application in drug discovery. The following are representative experimental protocols.
Protocol 1: Synthesis of 4-Bromo-6-fluoro-1H-indazole
This protocol describes the synthesis from 2-methyl-3-bromo-5-fluoro-nitrobenzene.[8]
Materials and Reagents:
-
2-methyl-3-bromo-5-fluoro-nitrobenzene
-
N,N-dimethylformamide dimethyl acetal (DMFDMA)
-
Pyrrolidine
-
Dimethylformamide (DMF)
-
Methanol
-
Raney nickel
-
Hydrazine hydrate
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
A mixture of 2-methyl-3-bromo-5-fluoro-nitrobenzene, DMFDMA, pyrrolidine, and DMF is heated and stirred at 120°C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is concentrated under reduced pressure.
-
Methanol is slowly added to the hot, stirred mixture to precipitate dark red crystals of the intermediate, 2-nitro-4-bromo-6-fluoro-b-tetrahydropyrrole phenyl ethylene.
-
The crystals are filtered, washed with methanol, and dried under vacuum.
-
The crude product is dissolved in THF in a three-necked flask equipped with a reflux condenser and magnetic stirrer.
-
Raney nickel is added, and the reaction temperature is controlled at 50°C.
-
Hydrazine hydrate is added dropwise through a constant pressure dropping funnel.
-
After 14 hours, the mixture is cooled, and the supernatant is decanted.
-
The residue is dried under vacuum to obtain the crude product.
-
The crude product is purified by column chromatography using a mixture of ethyl acetate and petroleum ether (1:5 v/v) to yield 4-Bromo-6-fluoro-1H-indazole.[8]
Protocol 2: General Procedure for Spectroscopic Analysis
This protocol outlines the general steps for acquiring spectroscopic data for indazole derivatives.[7]
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Use a high-resolution NMR spectrometer (e.g., 400 MHz) to acquire ¹H and ¹³C NMR spectra.
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into a mass spectrometer (e.g., TOF or Quadrupole with an ESI source) via direct infusion or LC system.
Biological Activity and Signaling Pathways
Derivatives of 6-bromo-1H-indazole are significant in the development of kinase inhibitors for cancer therapy.[5] The indazole scaffold can effectively target the ATP-binding site of various kinases.
Role as a Kinase Inhibitor Precursor
The 6-bromo substituent is particularly useful for synthetic modifications, such as Suzuki and Heck cross-coupling reactions, allowing for the exploration of different chemical spaces in the kinase binding pocket.[1] This has led to the development of potent inhibitors for several key signaling pathways implicated in cancer.
Polo-like Kinase 4 (PLK4) Signaling Pathway
Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication, and its overexpression is linked to several cancers.[9][10] Indazole-based compounds have been developed as potent PLK4 inhibitors.[9][11] Inhibition of PLK4 disrupts centriole duplication, leading to mitotic arrest and cell death in cancer cells.
Caption: Simplified PLK4 signaling pathway and the inhibitory action of 6-Bromo-1H-indazole derivatives.
Other Targeted Signaling Pathways
Derivatives of 6-bromo-1H-indazole have also been investigated as inhibitors of other critical signaling pathways in cancer and other diseases, including:
-
PI3K/Akt/mTOR Pathway: Halogenated indole derivatives are used in the preparation of PI3 kinase inhibitors.[8]
-
VEGFR Pathway: The indazole scaffold is found in several VEGFR inhibitors.[1]
-
LRRK2 Pathway: 6-bromo-1-methyl-1H-indazol-4-amine has been used to develop inhibitors of LRRK2, a target in Parkinson's disease.
The following diagram illustrates a general experimental workflow for the synthesis of indazole derivatives.
Caption: General experimental workflow for the synthesis of functionalized 6-bromo-indazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8 [chemicalbook.com]
- 3. 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Physicochemical Characterization of 6-Bromo-4-fluoro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, physicochemical properties, and analytical methodologies for 6-Bromo-4-fluoro-1H-indazole (CAS No: 885520-23-0). As a key heterocyclic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors, a thorough understanding of its structural and analytical characteristics is crucial for its application in drug discovery and development.
This document details expected spectroscopic data based on analogous compounds, provides standardized experimental protocols for data acquisition, and visualizes key workflows relevant to its synthesis and analysis.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 885520-23-0 | [1] |
| Molecular Formula | C₇H₄BrFN₂ | [2] |
| Molecular Weight | 215.02 g/mol | [2] |
| Purity | Typically ≥97% | [1] |
| Appearance | Solid (predicted) |
Spectroscopic Data Summary
While comprehensive, experimentally verified spectroscopic data for this compound is not extensively available in the public domain, the following tables summarize the expected values based on the analysis of structurally similar compounds and standard spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆
¹H NMR (400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Notes |
| ~13.5 | br s | - | N-H | Chemical shift is concentration-dependent and may exchange with D₂O. |
| ~8.2 | s | - | H-3 | |
| ~7.6 | d | ~1.5 | H-7 | Coupled to H-5. |
| ~7.4 | dd | ~9.0, ~1.5 | H-5 | Coupled to H-7 and the fluorine at C-4. |
¹³C NMR (100 MHz)
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~155 (d) | C-4 | Large coupling constant expected with Fluorine (¹JCF). |
| ~141 | C-7a | |
| ~135 | C-3 | |
| ~125 | C-5 | |
| ~120 (d) | C-3a | Coupled to Fluorine. |
| ~115 | C-6 | |
| ~110 (d) | C-7 | Coupled to Fluorine. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Broad | N-H stretch |
| 1620-1600 | Medium | C=C aromatic ring stretch |
| 1500-1450 | Strong | C=N aromatic ring stretch |
| 1250-1150 | Strong | C-F stretch |
| 1100-1000 | Strong | C-N stretch |
| 850-750 | Strong | C-H out-of-plane bend |
| 700-600 | Medium | C-Br stretch |
Note: The FTIR spectrum for the related N-trifluoroacetyl derivative of this compound is available and can provide some comparative insights.[3]
Mass Spectrometry (MS)
| m/z | Ion | Notes |
| 214/216 | [M]⁺ | Molecular ion peak with a characteristic ~1:1 isotopic pattern due to the presence of Bromine (⁷⁹Br/⁸¹Br). |
| 215/217 | [M+H]⁺ | Protonated molecular ion, commonly observed with Electrospray Ionization (ESI). |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic and spectrometric data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum.
-
For ¹³C NMR, a larger sample amount (20-50 mg) and a greater number of scans may be necessary due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply uniform pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the background spectrum of the empty ATR crystal.
-
Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Further dilute the stock solution as required by the instrument's sensitivity.
Data Acquisition:
-
Introduce the sample into the mass spectrometer. This can be done via direct infusion using a syringe pump or through a liquid chromatography (LC) system for LC-MS analysis.
-
Acquire the mass spectrum over a relevant m/z range.
Mandatory Visualizations
The following diagrams illustrate generalized workflows for the synthesis and spectroscopic analysis of substituted indazoles like this compound.
Caption: Generalized synthetic workflow for a substituted 1H-indazole.
Caption: Workflow for the spectroscopic analysis of this compound.
References
The Evolving Landscape of Cancer Therapy: A Technical Guide to the Biological Activity of 6-Bromo-4-fluoro-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and targeted cancer therapies has led researchers to explore a vast chemical space. Among the promising scaffolds, the indazole core has emerged as a privileged structure in medicinal chemistry, with several derivatives gaining clinical significance as potent kinase inhibitors. This technical guide delves into the biological activity of a specific, yet underexplored, class of these compounds: 6-Bromo-4-fluoro-1H-indazole derivatives. While direct research on this specific scaffold is emerging, this document will provide an in-depth overview of the known biological activities of closely related 6-bromo-1H-indazole and other fluorinated indazole derivatives, offering a predictive framework for the therapeutic potential of the title compounds.
The Indazole Scaffold: A Cornerstone in Kinase Inhibition
The 1H-indazole core is structurally analogous to the purine ring of ATP, enabling it to function as a competitive inhibitor at the ATP-binding site of various kinases.[1] This inherent characteristic makes the indazole scaffold an excellent starting point for the design of targeted kinase inhibitors. The nitrogen atoms within the pyrazole ring can act as hydrogen bond donors and acceptors, forming crucial interactions with the hinge region of the kinase active site, a key determinant of binding affinity.[1] The strategic placement of a bromine atom at the 6-position and a fluorine atom at the 4-position of the indazole ring is anticipated to modulate the electronic properties and metabolic stability of the molecule, potentially enhancing its potency and selectivity. The 6-bromo substituent also provides a convenient handle for further synthetic modifications through cross-coupling reactions, allowing for the exploration of the solvent-exposed regions of the ATP-binding pocket.[1]
Biological Activities of Substituted Indazole Derivatives
Derivatives of the indazole scaffold have demonstrated a broad spectrum of pharmacological activities, with a significant focus on their role as anti-cancer agents.[2][3] These compounds have been shown to inhibit various protein kinases that are crucial for tumor growth, proliferation, and survival.[2]
Kinase Inhibition
Indazole derivatives have been successfully developed as inhibitors of several key kinase families implicated in cancer:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are critical mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several indazole-based compounds, such as Axitinib and Pazopanib, are potent VEGFR inhibitors.[4][5]
-
Polo-Like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression is linked to aneuploidy and tumorigenesis. Indazole derivatives have been identified as potent inhibitors of PLK4.[6]
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common event in many cancers. Derivatives of 6-bromo-1-methyl-1H-indazol-4-amine have been synthesized and evaluated as PI3K inhibitors.[7]
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is associated with various cancers. 1H-indazole-based derivatives have been discovered as inhibitors of FGFR1-3.[3]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver of tumor growth in several cancers. Indazole derivatives have been developed as potent inhibitors of EGFR, including mutant forms like EGFR T790M.[3]
-
Extracellular Signal-Regulated Kinases (ERK1/2): The ERK/MAPK pathway is a central signaling cascade that regulates cell proliferation and survival. Indazole amide-based compounds have been identified as potent ERK1/2 inhibitors.[8]
The inhibitory activities of several indazole derivatives against various kinases are summarized in the table below.
Quantitative Data on Biological Activity
The following tables summarize the reported in vitro inhibitory activities of various indazole derivatives against key protein kinases and cancer cell lines. It is important to note that the data is derived from different studies and experimental conditions may vary.
Table 1: Inhibitory Activity of Indazole Derivatives against Protein Kinases
| Compound Class | Target Kinase | IC50 / Ki | Reference |
| Indazole-based | PLK4 | Ki = 4.2 nM (Axitinib) | [6] |
| 1H-Indazole | FGFR1-3 | IC50 = 0.8 - 90 µM | [3] |
| 1H-Indazole | EGFR T790M | IC50 = 5.3 nM | [3] |
| 1H-Indazole | Pim-1, Pim-2, Pim-3 | IC50 = 0.4, 1.1, 0.4 nM | [3] |
| 3-Aminoindazole | ALK | IC50 = 12 nM (Entrectinib) | [3] |
| Indazole Amide | ERK1/2 | Potent Inhibition | [8] |
Table 2: Anti-proliferative Activity of Indazole Derivatives against Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC50 | Reference |
| Indazole derivative (2f) | Multiple | Various | 0.23–1.15 μM | [9] |
| 1H-indazole-3-amine (6o) | K562 | Chronic Myeloid Leukemia | 5.15 µM | [10] |
| Indole-based 1,3,4-oxadiazole (2e) | HCT116 | Colorectal Carcinoma | 6.43 ± 0.72 μM | [11] |
| Indole-based 1,3,4-oxadiazole (2e) | A549 | Lung Adenocarcinoma | 9.62 ± 1.14 μM | [11] |
| Indole-based 1,3,4-oxadiazole (2e) | A375 | Melanoma | 8.07 ± 1.36 μM | [11] |
| Indazole-based PLK4 inhibitor (C05) | IMR-32 | Neuroblastoma | 0.948 μM | [6] |
| Indazole-based PLK4 inhibitor (C05) | MCF-7 | Breast Cancer | 0.979 μM | [6] |
| Indazole-based PLK4 inhibitor (C05) | H460 | Non-small Cell Lung Cancer | 1.679 μM | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the evaluation of the biological activity of indazole derivatives.
Synthesis of 6-Bromo-3-iodo-1H-indazole (A Key Intermediate)
This protocol describes the synthesis of a key intermediate used in the preparation of more complex indazole derivatives.[12]
-
Materials: 6-Bromo-1H-indazole, N-Iodosuccinimide (NIS), Dimethylformamide (DMF), Water, Saturated aqueous ammonium chloride.
-
Procedure:
-
Dissolve 6-Bromo-1H-indazole (1.0 equivalent) in DMF.
-
Add N-Iodosuccinimide (NIS) (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 4 hours.
-
Pour the reaction mixture into water.
-
Add saturated aqueous ammonium chloride.
-
Filter the resulting precipitate.
-
Wash the precipitate with water.
-
Dry the solid under vacuum to yield 6-bromo-3-iodo-1H-indazole.
-
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay measures the ability of a compound to directly inhibit the activity of a purified kinase enzyme.[1][13]
-
Materials: Purified recombinant kinase, kinase-specific substrate, ATP, test compounds, ADP-Glo™ Kinase Assay Kit (or similar), assay plates.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and various concentrations of the test compound in a kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time at an optimal temperature.
-
Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a detection reagent that generates a luminescent or fluorescent signal.
-
The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][14]
-
Materials: Cancer cell lines, cell culture medium, test compounds, MTT solution, solubilization solution (e.g., DMSO or acidified isopropanol), 96-well plates.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by indazole-based kinase inhibitors and a general workflow for their discovery and evaluation.
General workflow for the discovery and evaluation of new kinase inhibitors.
Simplified VEGFR signaling pathway targeted by indazole-based inhibitors.
The PI3K/AKT/mTOR signaling pathway, a potential target for indazole derivatives.
Conclusion and Future Directions
The 6-bromo-1H-indazole scaffold has proven to be a highly valuable and versatile platform in the development of potent kinase inhibitors for cancer therapy. While direct and extensive biological data for this compound derivatives is not yet widely available, the wealth of information on structurally related compounds strongly suggests their potential as a promising new class of therapeutic agents. The introduction of the 4-fluoro substituent is a rational design strategy to enhance the pharmacological properties of this scaffold.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. Systematic structure-activity relationship (SAR) studies will be crucial to identify compounds with high potency and selectivity against specific kinase targets. Further investigation into their mechanism of action, in vivo efficacy, and safety profiles will be essential to translate these promising chemical entities into novel cancer therapeutics. This technical guide provides a foundational framework to aid researchers in this endeavor, paving the way for the next generation of targeted cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Technical Guide to 6-Bromo-4-fluoro-1H-indazole: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-4-fluoro-1H-indazole, a halogenated indazole derivative of significant interest in medicinal chemistry. We will cover its chemical identity, including its IUPAC name and CAS number, and summarize its key physicochemical properties. This guide details a plausible synthetic protocol for its preparation and explores its role as a versatile building block in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors. A central focus is its implication in the inhibition of the Polo-like kinase 4 (PLK4) signaling pathway, a critical regulator of cell division and a promising target in oncology.
Chemical Identity and Properties
IUPAC Name: this compound[1]
Synonyms: 4-Fluoro-6-bromo-1H-indazole
This compound is a heterocyclic aromatic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The strategic placement of a bromine atom at the 6-position and a fluorine atom at the 4-position imparts unique electronic properties and provides synthetic handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex bioactive molecules.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄BrFN₂ | [2] |
| Molecular Weight | 215.02 g/mol | |
| Appearance | Solid (predicted) | - |
| Purity | 97% | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry | |
| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
Synthesis Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in a single source, a robust synthetic route can be adapted from established methodologies for analogous indazoles. The following protocol outlines the formation of the indazole ring from a substituted benzaldehyde and hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
This procedure is adapted from the synthesis of 6-Bromo-1H-indazole.[3]
Materials:
-
4-Bromo-2,6-difluorobenzaldehyde
-
Hydrazine hydrate (80%)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2,6-difluorobenzaldehyde (1 equivalent).
-
Addition of Reagents: Add ethanol to dissolve the starting material, followed by the slow addition of hydrazine hydrate (excess, e.g., 10-20 equivalents).
-
Reaction: Stir the reaction mixture at reflux for 3-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford pure this compound.
Role in Drug Discovery and Development
The indazole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the purine core of ATP, enabling it to act as a competitive inhibitor at the ATP-binding site of kinases.[4] this compound, with its specific substitutions, serves as a versatile starting material for the synthesis of potent and selective kinase inhibitors for the treatment of cancer and other diseases.[3]
Targeting the PLK4 Signaling Pathway
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in centriole duplication during the cell cycle.[5][6] Overexpression of PLK4 has been observed in various cancers, making it an attractive therapeutic target.[7][8] Indazole-based compounds have been developed as potent inhibitors of PLK4.[5][7] The inhibition of PLK4 by these compounds disrupts centriole duplication, leading to mitotic errors and ultimately inducing apoptosis in cancer cells.[5]
Below is a diagram illustrating the general mechanism of PLK4 inhibition by an indazole derivative.
Caption: Inhibition of the PLK4 signaling pathway by a this compound derivative.
Experimental Workflow for Kinase Inhibitor Screening
The development of kinase inhibitors from a starting scaffold like this compound involves a systematic workflow from synthesis to biological evaluation.
References
- 1. 885520-23-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound | 885520-23-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld [bioworld.com]
A Comprehensive Technical Guide to the Synthesis of Halogenated Indazoles
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, with a multitude of derivatives demonstrating significant biological activity. The strategic incorporation of halogens—fluorine, chlorine, bromine, and iodine—onto the indazole ring system is a powerful tool for modulating a compound's physicochemical and pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins. This in-depth technical guide provides a comprehensive review of the primary synthetic routes to access halogenated indazoles, presenting a comparative overview of methodologies, detailed experimental protocols, and quantitative data to aid researchers in selecting and implementing the most suitable strategies for their specific applications.
Core Synthetic Strategies
The synthesis of halogenated indazoles can be broadly classified into two principal approaches:
-
Direct Halogenation of a Pre-formed Indazole Core: This is a convergent approach where a halogen atom is introduced directly onto an existing indazole or a substituted derivative. The regioselectivity of this method is highly dependent on the halogenating agent, the reaction conditions, and the substitution pattern of the indazole ring.
-
Cyclization of Halogenated Precursors: This strategy involves the construction of the indazole ring from starting materials that already bear the desired halogen atom. This method often provides unambiguous regiochemical outcomes.
This guide will delve into specific methodologies within these two main strategies for each of the halogens.
Fluorinated Indazoles
The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability and binding affinity. The synthesis of fluorinated indazoles can be challenging, but several methods have been developed.
Synthesis of Fluorinated Indazoles via Cyclization
A common and reliable method for preparing fluorinated indazoles is through the cyclization of appropriately substituted fluorinated precursors.
Table 1: Synthesis of Fluorinated Indazoles via Cyclization
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2,3-Difluorobenzaldehyde | Hydrazine monohydrate, 180°C, 10 h | 7-Fluoro-1H-indazole | 45 | [1] |
| 3-Fluoro-2-methylaniline | 1. NBS, MeCN, -10 to 10°C; 2. Toluene, ether, HOAc, isoamyl nitrite, 80-130°C; 3. Inorganic base, MeOH/H₂O, RT, 12-14h | 5-Bromo-4-fluoro-1H-indazole | High | [2] |
-
To 2,3-difluorobenzaldehyde (1.85 g), add hydrazine monohydrate (3 ml).
-
Heat the reaction mixture with stirring at 180°C for 10 hours.
-
After completion, cool the mixture to room temperature.
-
Extract the product by adding ethyl acetate and water and separating the organic layer.
-
Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a chloroform/acetone eluent to afford 7-fluoro-1H-indazole (790 mg, 45% yield).
Direct Fluorination of Indazoles
Direct C-H fluorination of indazoles is less common. While electrophilic fluorinating reagents like Selectfluor™ are powerful, their reaction with indazoles can sometimes lead to unexpected products. For instance, the reaction of 2H-indazoles with Selectfluor™ in DMSO has been reported to yield 3-formylated products rather than the expected fluorinated derivatives[3][4].
Chlorinated Indazoles
Chlorinated indazoles are key intermediates in the synthesis of numerous pharmaceuticals. They can be synthesized by both direct chlorination and cyclization methods.
Synthesis of Chlorinated Indazoles from Indazolones
A classical and effective method for the synthesis of 3-chloroindazoles involves the treatment of indazolones with phosphorus oxychloride.
Table 2: Synthesis of 3-Chloroindazoles from Indazolones
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Indazolone | POCl₃, Pyridine, 130-140°C, 4 h | 3-Chloroindazole | 68-74 |
-
In a 200-ml flask, place dry indazolone (26.8 g, 0.2 mole) and dry pyridine (15.8 g, 0.2 mole).
-
Add phosphorus oxychloride (46.1 g, 0.3 mole) with shaking over a 10-minute period.
-
Heat the mixture in an oil bath at 128–130°C for 1 hour and then at 130–140°C for 4 hours.
-
Cool the clear brown solution to 70°C and pour it onto 500 g of cracked ice with stirring.
-
Allow the mixture to stand for 24 hours.
-
Collect the pale buff solid by filtration, wash with 0.5 N hydrochloric acid (100 ml) and then with cold water (40 ml), and air-dry.
-
Crystallize the crude product from 3 l of 20% ethanol to yield 3-chloroindazole (21–22.5 g, 68–74%).
Brominated Indazoles
Brominated indazoles are versatile intermediates, particularly for further functionalization via cross-coupling reactions.
Direct Bromination of Indazoles
Direct bromination of the indazole core can be achieved with various reagents, with the regioselectivity being influenced by the reaction conditions and substituents.
Table 3: Direct Bromination of Indazoles
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Indazole-3-carboxylic acid | Br₂, Glacial acetic acid, 90°C, 16 h | 5-Bromo-1H-indazole-3-carboxylic acid | 87.5 | [5] |
| 5-Nitro-1H-indazole | Br₂ in DMF | 3-Bromo-5-nitro-1H-indazole | 95 | [6] |
-
Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) and heat to 120°C to form a clear solution.
-
Cool the solution to 90°C.
-
Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise at 90°C.
-
Continue heating at 90°C for 16 hours.
-
After the reaction is complete, cool the solution to room temperature and pour it into ice water.
-
Stir the mixture at room temperature for 15 minutes.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain 5-bromo-1H-indazole-3-carboxylic acid as a white solid (1.30 g, 87.5% yield).
Synthesis of Brominated Indazoles via Cyclization
Table 4: Synthesis of Brominated Indazoles via Cyclization
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 5-Bromo-2-fluorobenzaldehyde | Hydrazine, reflux, 4 h | 5-Bromo-1H-indazole | 53.6 | [7] |
-
To 5-bromo-2-fluorobenzaldehyde (2.0 g, 9.85 mmol), add hydrazine (10 mL).
-
Heat the reaction mixture under gentle reflux for 4 hours.
-
Evaporate the excess hydrazine under reduced pressure.
-
Add ethyl acetate (200 mL) and wash the organic layer with water and brine.
-
Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 5-bromo-1H-indazole (1.04 g, 53.6% yield).
Iodinated Indazoles
Iodinated indazoles are highly valuable for introducing molecular diversity through various cross-coupling reactions.
Direct Iodination of Indazoles
Direct iodination at the C3 position of the indazole ring is a common and efficient method.
Table 5: Direct Iodination of Indazoles
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Indazole | I₂, KOH, DMF, RT, 1 h | 3-Iodo-1H-indazole | - | [8] |
| 6-Bromo-1H-indazole | I₂, KOH, DMF, RT, 3 h | 6-Bromo-3-iodo-1H-indazole | 71.2 | [9] |
-
To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF, add KOH (20 mmol, 2.0 equiv.).
-
Add a solution of I₂ (15 mmol, 1.5 equiv.) in DMF (8 mL) dropwise to the mixture.
-
Stir the reaction at room temperature for 3 hours.
-
Pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃, which will cause a white solid to precipitate.
-
Filter the solid and dry it to give 6-bromo-3-iodo-1H-indazole as a white solid (yield 71.2%).
Sandmeyer Reaction
The Sandmeyer reaction provides a pathway to introduce halogens onto an aromatic ring by the conversion of a primary aromatic amine to a diazonium salt, followed by displacement with a halide.[10][11][12][13] This method is particularly useful for synthesizing halo-indazoles from the corresponding amino-indazoles. Although specific detailed protocols for indazoles were not prevalent in the initial literature search, the general principle is applicable.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the synthesis of halogenated indazoles.
Caption: Experimental Workflow for Direct Halogenation of Indazoles.
Caption: Synthesis of Halogenated Indazoles via Cyclization.
Caption: Decision Tree for Selecting a Halogenation Strategy.
Conclusion
The synthesis of halogenated indazoles is a rich and evolving field, offering multiple avenues to these valuable compounds. The choice of synthetic strategy—be it direct halogenation or cyclization of a halogenated precursor—depends on factors such as the availability of starting materials, the desired regiochemistry, and the scale of the synthesis. This guide has provided a detailed overview of established methods for the synthesis of fluorinated, chlorinated, brominated, and iodinated indazoles, complete with experimental protocols and comparative data. The visual workflows and decision-making diagrams are intended to further aid the researcher in navigating the synthetic options. As the demand for novel indazole-based therapeutics continues to grow, the development of even more efficient, selective, and sustainable halogenation methods will remain a key area of research.
References
- 1. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sandmeyer Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
6-Bromo-4-fluoro-1H-indazole: A Technical Guide to Safe Handling and Precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 6-Bromo-4-fluoro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its potential biological activity and hazardous properties, strict adherence to safety protocols is essential when handling this compound. This document outlines the known hazards, personal protective equipment (PPE) requirements, emergency procedures, and best practices for its use in a laboratory setting.
Hazard Identification and Classification
This compound is a solid powder that presents several health hazards. The Globally Harmonized System (GHS) classification for this compound indicates potential for acute toxicity and irritation. There is some discrepancy in the reported acute oral toxicity across different suppliers, and researchers should handle the compound with a high degree of caution.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[1][2][3] | Danger | 💀 |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[4] | Warning | ❗ |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[4] | Warning | ❗ |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[4] | Warning | ❗ |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) (Category 3) | H335: May cause respiratory irritation[4] | Warning | ❗ |
Note: The discrepancy in acute oral toxicity (Category 3 vs. Category 4) necessitates handling this compound as potentially highly toxic.
Table 2: Precautionary Statements
| Type | Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
| Prevention | P264 | Wash hands and skin thoroughly after handling.[4] |
| Prevention | P270 | Do not eat, drink or smoke when using this product.[4] |
| Prevention | P271 | Use only outdoors or in a well-ventilated area.[4] |
| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| Response | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |
| Response | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |
| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| Storage | P405 | Store locked up.[1] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols: Safe Handling Procedures
Given the hazardous nature of this compound, particularly in its powdered form, the following handling procedures are mandatory to minimize exposure risk.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All work with solid this compound must be conducted in a certified chemical fume hood.[5] When weighing the powder, a ventilated balance enclosure should be used.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves.[6] Check for perforations before use and change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Lab Coat: A fully fastened lab coat is mandatory.
-
Respiratory Protection: If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. Dust masks are not a substitute for a respirator.[1]
-
Weighing and Solution Preparation Protocol
This protocol is designed to minimize the risk of aerosolization of the powdered compound.
-
Preparation: Designate a specific work area within the fume hood for handling the compound.[6] Cover the work surface with absorbent, leak-proof bench pads.[6]
-
Pre-weighing: Tare a sealed container with a lid on the balance.[6]
-
Transfer: In the chemical fume hood, carefully transfer the desired amount of this compound powder to the pre-weighed container.[6] Use an anti-static gun if the powder is prone to static.[6]
-
Weighing: Securely close the container and move it to the balance to obtain the precise weight.[6]
-
Solution Preparation: Return the sealed container to the fume hood. Slowly add the desired solvent to the container to dissolve the powder. Once in solution, the risk of inhalation is significantly reduced.[7]
-
Decontamination: After use, decontaminate the work area by wet-cleaning with a suitable solvent or using a HEPA vacuum.[6] All contaminated materials, including gloves and bench pads, should be disposed of as hazardous waste.
Emergency Procedures
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.[1] |
Potential Biological Activity and Signaling Pathways
While the specific biological targets of this compound are not extensively documented, the indazole scaffold is a well-known "privileged structure" in medicinal chemistry.[8] Indazole derivatives are frequently investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[9] Dysregulation of kinase activity is implicated in numerous diseases, including cancer. The diagram below illustrates a generalized workflow for assessing the kinase inhibitory activity of a compound like this compound.
Caption: Workflow for evaluating the potential kinase inhibitory activity of this compound.
The following diagram illustrates a simplified, hypothetical signaling pathway where an indazole derivative acts as a kinase inhibitor, a common mechanism of action for this class of compounds.
Caption: Generalized signaling pathway illustrating kinase inhibition by an indazole derivative.
This guide is intended for informational purposes for trained professionals. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier and follow all institutional safety guidelines.
References
- 1. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 2. 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole | C11H12BrFN2 | CID 56971662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 885520-23-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. safety.duke.edu [safety.duke.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Navigating the Solubility Landscape of 6-Bromo-4-fluoro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 6-Bromo-4-fluoro-1H-indazole, a crucial parameter for its application in research and drug development. While extensive quantitative solubility data for this specific compound is not widely available in public literature, this document outlines the standard experimental protocols and theoretical considerations necessary for its characterization. By following the methodologies presented, researchers can generate reliable solubility data to inform formulation, screening, and further development activities.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. The table below summarizes key properties compiled from various chemical databases.
| Property | Value |
| Molecular Formula | C₇H₄BrFN₂ |
| Molecular Weight | 215.02 g/mol |
| Appearance | Solid |
| CAS Number | 885520-23-0 |
| InChI Key | IHCPAAHPKILIIC-UHFFFAOYSA-N |
Theoretical Solubility Profile
The molecular structure of this compound, which includes a heterocyclic indazole ring, a bromine atom, and a fluorine atom, suggests a generally low aqueous solubility and a higher solubility in organic solvents. Indazole derivatives are typically soluble in common laboratory organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and various alcohols. The presence of the halogen substituents may further influence its solubility characteristics.
Experimental Protocols for Solubility Determination
To obtain precise and accurate solubility data, standardized experimental methods are necessary. The two primary methods for determining the solubility of a small molecule are the thermodynamic (equilibrium) shake-flask method and the kinetic solubility assay.
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
Considered the "gold standard" for solubility measurement, the shake-flask method determines the equilibrium concentration of a compound in a saturated solution at a specific temperature.[1]
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed vial or flask. It is crucial to add enough compound to ensure a solid phase remains in equilibrium with the solution.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to reach equilibrium. The temperature should be carefully controlled as solubility is temperature-dependent.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any solid particles from contaminating the supernatant.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.
Kinetic Solubility Assay
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (typically in DMSO) into an aqueous buffer. This method is high-throughput and commonly used in early drug discovery.
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO (e.g., 10 mM).
-
Dilution: A small aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to a final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (typically 1-2%) to minimize its effect on solubility.
-
Incubation: The solution is incubated at room temperature with gentle shaking for a defined period, typically 1-2 hours.
-
Analysis: The concentration of the compound remaining in the solution is determined. This can be done by separating any precipitate via filtration or centrifugation and then measuring the concentration in the filtrate/supernatant by HPLC-UV or LC-MS/MS. Alternatively, nephelometry can be used to detect the formation of a precipitate by measuring light scattering.
Data Presentation
The results from the solubility experiments should be meticulously documented. The following table provides a structured format for presenting the solubility data for this compound in various common laboratory solvents.
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| Water | Polar Protic | 25 | Thermodynamic | ||
| Phosphate-Buffered Saline (pH 7.4) | Aqueous Buffer | 25 | Thermodynamic | ||
| Phosphate-Buffered Saline (pH 7.4) | Aqueous Buffer | 25 | Kinetic | ||
| Methanol | Polar Protic | 25 | Thermodynamic | ||
| Ethanol | Polar Protic | 25 | Thermodynamic | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Thermodynamic | ||
| Dimethylformamide (DMF) | Polar Aprotic | 25 | Thermodynamic | ||
| Acetonitrile | Polar Aprotic | 25 | Thermodynamic | ||
| Acetone | Polar Aprotic | 25 | Thermodynamic | ||
| Ethyl Acetate | Moderately Polar | 25 | Thermodynamic | ||
| Dichloromethane | Non-polar | 25 | Thermodynamic | ||
| Toluene | Non-polar | 25 | Thermodynamic | ||
| Hexane | Non-polar | 25 | Thermodynamic |
Conclusion
The solubility of this compound is a critical parameter that dictates its utility in various scientific and developmental applications. While readily available quantitative data is scarce, this technical guide provides the necessary theoretical framework and detailed experimental protocols for researchers to determine its solubility profile in a range of common laboratory solvents. The systematic application of the shake-flask method for thermodynamic solubility and the kinetic solubility assay will yield valuable data, enabling informed decisions in drug discovery and development processes.
References
The Versatile Scaffold: A Deep Dive into 6-Bromo-4-fluoro-1H-indazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents. Its unique bicyclic structure, mimicking the purine core of ATP, makes it an ideal candidate for competitive inhibition of a wide range of enzymes, particularly kinases. Among the vast chemical space of substituted indazoles, 6-bromo-4-fluoro-1H-indazole has emerged as a particularly valuable starting point for the development of potent and selective therapeutic agents. The strategic placement of the bromo and fluoro substituents offers a combination of synthetic versatility and advantageous physicochemical properties, making it a focal point in modern drug discovery.
This technical guide provides a comprehensive overview of the this compound scaffold in medicinal chemistry. We will delve into its synthesis, explore the biological activities of its derivatives with a focus on quantitative data, and provide detailed experimental protocols for key synthetic and biological evaluation methods. Furthermore, we will visualize critical signaling pathways and experimental workflows to offer a clear and in-depth understanding of the role of this scaffold in the development of next-generation therapeutics.
A Scaffold for Potent Kinase Inhibition
The this compound core has been successfully employed in the design of inhibitors targeting key kinases implicated in cancer and other diseases. The bromine atom at the 6-position serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions to introduce diverse functionalities. This allows for the exploration of the solvent-exposed regions of the ATP-binding pocket, often leading to enhanced potency and selectivity. The fluorine atom at the 4-position can modulate the electronic properties of the ring system and improve metabolic stability.
A notable application of this scaffold is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. Mutations in EGFR are a key driver in the progression of non-small cell lung cancer (NSCLC), and the development of inhibitors that can overcome resistance mutations is a critical area of research. Derivatives of this compound have shown promising activity against both wild-type and mutant forms of EGFR.
Quantitative Biological Activity
The following table summarizes the in vitro inhibitory activity of representative aminopyrimidine compounds derived from the this compound scaffold against wild-type EGFR and the clinically relevant L858R/T790M double mutant. The data is presented as a range for the half-maximal inhibitory concentration (IC50).
| Compound ID | Target | IC50 Range (nM) |
| Example 1 Derivative | WT EGFR | >100 |
| Example 1 Derivative | EGFR [L858R/T790M] | 1-50 |
| Example 2 Derivative | WT EGFR | >100 |
| Example 2 Derivative | EGFR [L858R/T790M] | 1-50 |
Data is sourced from patent literature and is categorized as follows: A represents IC50 ≤ 1 nM, B represents IC50 of 1-50 nM, C represents IC50 of 50-100 nM, and D represents IC50 >100 nM.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are paramount in drug discovery. Below are representative procedures for the synthesis of the this compound core and a key derivative, as well as a standard protocol for an in vitro kinase inhibition assay.
Synthesis of this compound
Step 1: Synthesis of this compound [1]
To a solution of 4-bromo-2,6-difluorobenzaldehyde (5.00 g, 22.60 mmol) in 1,4-dioxane (10 mL) at room temperature, hydrazine hydrate (10 mL) was added. The reaction mixture was heated to 95 °C for 1.5 hours. After cooling to room temperature, the mixture was poured into a mixture of ice and water and then extracted with ethyl acetate. The combined organic layers were dried and concentrated to yield the product.
Synthesis of a 1-Substituted-6-bromo-4-fluoro-1H-indazole Derivative
Step 2: N-Alkylation of this compound [1]
To a solution of this compound (1.60 g, 7.44 mmol) and potassium carbonate (1.50 g, 11.16 mmol) in anhydrous dimethyl sulfoxide (DMSO) (8 mL) at room temperature, 2-iodopropane (1.58 g, 9.30 mmol) was added dropwise. The reaction was stirred at room temperature overnight. The reaction was quenched with water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the N-alkylated product.
In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against EGFR kinase.[1]
Materials:
-
Recombinant human WT EGFR or EGFR [L858R/T790M] kinase
-
Test compounds dissolved in DMSO
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: To the wells of a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate in the kinase assay buffer.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Science
Diagrams are powerful tools for understanding complex biological pathways and experimental procedures. The following visualizations, created using the DOT language, illustrate key concepts related to the application of this compound in medicinal chemistry.
Conclusion
The this compound scaffold represents a highly promising and versatile starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. Its amenability to a wide range of chemical modifications allows for the fine-tuning of pharmacological properties, leading to the discovery of potent and selective drug candidates. The successful application of this scaffold in the design of EGFR inhibitors highlights its potential to address significant unmet medical needs, especially in the field of oncology. As our understanding of the molecular drivers of disease continues to grow, the strategic use of well-designed scaffolds like this compound will undoubtedly play a crucial role in the future of drug discovery.
References
An In-depth Technical Guide to 6-Bromo-4-fluoro-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-fluoro-1-methyl-1H-indazole is a substituted indazole, a class of heterocyclic aromatic organic compounds that are of significant interest in medicinal chemistry. The indazole scaffold is a key component in a variety of pharmacologically active molecules due to its ability to act as a versatile scaffold in drug design. This technical guide provides a comprehensive overview of the known physical properties, plausible synthetic routes, and potential biological significance of 6-Bromo-4-fluoro-1-methyl-1H-indazole, with a focus on its relevance to drug development.
Physical and Chemical Properties
Detailed experimental data for the physical properties of 6-Bromo-4-fluoro-1-methyl-1H-indazole are not extensively available in public literature. The following table summarizes the available data from chemical suppliers and computational predictions.
| Property | Value | Source |
| CAS Number | 1358574-94-3 | [1] |
| Molecular Formula | C₈H₆BrFN₂ | [1] |
| Molecular Weight | 229.05 g/mol | [1] |
| Physical Form | Solid or liquid | [1] |
| Purity | ≥97% | [1] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [1] |
| InChI Key | FNYZGEXFMJWTLU-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of 6-Bromo-4-fluoro-1-methyl-1H-indazole is not widely published, a plausible synthetic route can be conceptualized based on established methodologies for substituted indazoles.
Plausible Synthetic Workflow
A common approach to the synthesis of N-methylated indazoles involves the cyclization of a suitably substituted phenylhydrazine or a related precursor. The following diagram illustrates a generalized workflow.
Caption: A plausible synthetic workflow for 6-Bromo-4-fluoro-1-methyl-1H-indazole.
Experimental Protocols
The following are generalized protocols for key steps in the synthesis and analysis of substituted indazoles, which can be adapted for 6-Bromo-4-fluoro-1-methyl-1H-indazole.
3.2.1. Synthesis: Silver(I)-Mediated Intramolecular Oxidative C-H Amination
This method is an efficient route to various 3-substituted 1H-indazoles.[3]
-
Preparation of Arylhydrazone: The corresponding arylhydrazone precursor is synthesized by the condensation of an appropriate arylhydrazine with an aldehyde or ketone.
-
Cyclization: To a solution of the arylhydrazone in a suitable solvent (e.g., DCE), add a silver(I) salt (e.g., AgOAc) as the catalyst and an oxidant (e.g., K₂S₂O₈).
-
Reaction: The reaction mixture is stirred at an elevated temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
3.2.2. Characterization: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique to assess the purity of the synthesized compound.
-
Sample Preparation: A dilute solution of 6-Bromo-4-fluoro-1-methyl-1H-indazole is prepared in a suitable solvent (e.g., acetonitrile/water mixture).
-
Instrumentation: An HPLC system equipped with a UV detector and a suitable column (e.g., C18) is used.
-
Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is determined by the area percentage of the main peak.
3.2.3. Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the final compound. While specific spectral data for 6-Bromo-4-fluoro-1-methyl-1H-indazole is not publicly available, commercial suppliers indicate its availability upon request.[4]
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Data Analysis: The chemical shifts, multiplicities, and coupling constants are analyzed to confirm the expected molecular structure.
Biological Significance and Signaling Pathways
The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[5] While there is no specific publicly available data on the biological activity of 6-Bromo-4-fluoro-1-methyl-1H-indazole, its structural similarity to known kinase inhibitors suggests it may have potential as an inhibitor of signaling pathways implicated in diseases such as cancer.
One such critical pathway in tumor angiogenesis is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[6][7] Inhibition of this pathway is a clinically validated approach in cancer therapy.[6]
Representative Signaling Pathway: VEGFR-2 Inhibition
The following diagram illustrates the general mechanism of action for an indazole-based kinase inhibitor targeting the VEGFR-2 signaling pathway.
Disclaimer: The following diagram represents a generalized signaling pathway for indazole-based VEGFR-2 inhibitors and is not based on direct experimental evidence for 6-Bromo-4-fluoro-1-methyl-1H-indazole.
References
- 1. 6-Bromo-4-fluoro-1-methyl-1H-indazole | 1358574-94-3 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1358574-94-3|6-Bromo-4-fluoro-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 5. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Bromo-4-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 6-Bromo-4-fluoro-1H-indazole as a key building block in the synthesis of potent kinase inhibitors. The strategic placement of the bromine and fluorine atoms on the indazole scaffold offers unique opportunities for developing selective and effective therapeutic agents targeting various protein kinases implicated in diseases such as cancer.
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, mimicking the purine structure of ATP and enabling competitive inhibition at the ATP-binding site of kinases.[1] The bromine atom at the 6-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the exploration of the solvent-exposed region of the kinase binding pocket.[1][2] The fluorine atom at the 4-position can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final compounds.
Key Applications
Derivatives of the 6-bromo-indazole scaffold have demonstrated significant inhibitory activity against a range of important kinase targets, including:
-
Polo-like Kinase 4 (PLK4): A critical regulator of centriole duplication, which is often overexpressed in various cancers.[3][4]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, a crucial process for tumor growth and metastasis.[1]
-
Phosphoinositide 3-kinase (PI3K): A central node in a signaling pathway that is frequently dysregulated in cancer.[5]
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Implicated in the pathogenesis of Parkinson's disease.[5]
-
BRAF V600E: A mutated kinase that drives a significant subset of melanomas and other cancers.[2]
Data Presentation
The following tables summarize the biological activity of kinase inhibitors synthesized from 6-bromo-indazole derivatives. While specific data for this compound derivatives is not extensively available in the public domain, the data for structurally related analogs provides a valuable benchmark for guiding inhibitor design and anticipating potency.
Table 1: Inhibitory Activity of 6-Bromo-indazole Derivatives against PLK4
| Compound ID | R1 Substitution | R2 Substitution | PLK4 IC50 (nM) | Cellular Antiproliferative Activity (MCF-7, IC50 µM) | Reference |
| LEAD-001 | H | H | 50 | 5.2 | [6] |
| COMP-002 | F | H | 35 | 3.8 | [6] |
| COMP-003 | Cl | H | 28 | 2.5 | [6] |
| K22 | (structure-specific) | (structure-specific) | 0.1 | 1.3 | [4] |
| C05 | (structure-specific) | (structure-specific) | < 0.1 | 0.979 | [3] |
Table 2: Inhibitory Activity of Indazole-Based Kinase Inhibitors against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Axitinib | VEGFR | - | [4] |
| CFI-400945 | PLK4 | 2.8 | [4] |
| VX680 | Aurora Kinases, PLK4 | 7.66 (Ki) | [4] |
| 27a | FGFR1 | < 4.1 | [7] |
| 27a | FGFR2 | 2.0 | [7] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent functionalization to generate kinase inhibitors.
Protocol 1: Proposed Synthesis of this compound
This proposed synthesis is based on established methods for the preparation of substituted indazoles.[8]
Caption: Proposed synthetic workflow for this compound.
Materials:
-
3-Fluoro-4-methylaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium Nitrite (NaNO₂)
-
Tetrafluoroboric acid (HBF₄)
-
Sodium bisulfite
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Cyclohexane
Procedure:
-
Bromination: Dissolve 3-fluoro-2-methylaniline in acetonitrile. Cool the solution to 0-10°C and slowly add N-bromosuccinimide. Stir the reaction for 1-2 hours. After the reaction is complete, add sodium bisulfite solution and stir for 20-30 minutes to quench excess NBS.
-
Work-up: Adjust the pH to 9-10 with a suitable base and extract the product with ethyl acetate. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from cyclohexane to obtain 2-bromo-5-fluoro-4-methylaniline.
-
Diazotization and Cyclization: Dissolve 2-bromo-5-fluoro-4-methylaniline in a mixture of tetrafluoroboric acid and water at 0°C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for 1 hour at this temperature.
-
Isolation: Allow the reaction to warm to room temperature and stir for several hours. The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.[2][9]
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a dried reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and [Pd(dppf)Cl₂] (0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water (4:1, 10 mL) solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of this compound.[2]
Caption: General workflow for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to a dried reaction vessel.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes.
-
To this catalyst mixture, add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the reaction vessel and heat the mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Signaling Pathways
The synthesized kinase inhibitors often target key signaling pathways involved in cell growth, proliferation, and survival. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of the inhibitors.
Caption: Simplified diagrams of the MAPK/ERK and PI3K/AKT signaling pathways.
These application notes and protocols provide a comprehensive framework for the synthesis and evaluation of novel kinase inhibitors derived from this compound. The versatility of this scaffold, combined with the robust synthetic methodologies available, makes it a highly valuable tool in the ongoing quest for new and improved targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 6-Bromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently found in a diverse array of biologically active compounds and pharmaceuticals.[1][2] Consequently, the development of efficient and versatile methods for the functionalization of the indazole core is of significant interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely utilized method for the formation of carbon-carbon bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acid derivatives.[3][4][5]
This document provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 6-bromo-1H-indazole with various aryl and heteroaryl boronic acids. The described methodology is applicable for the synthesis of a variety of 6-substituted indazole derivatives, which are valuable building blocks for the development of novel therapeutic agents.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or boronate ester) with a halide or triflate.[4][6] The catalytic cycle, as illustrated below, comprises three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.[7][8][9]
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 6-bromo-1H-indazole with a generic boronic acid.
Materials:
-
6-Bromo-1H-indazole
-
Aryl- or heteroaryl-boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, see table for specific examples)
-
Base (e.g., K₂CO₃, Cs₂CO₃, see table for specific examples) (2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, DME, see table for specific examples)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Reagents for workup and purification (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add 6-bromo-1H-indazole (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the anhydrous solvent, followed by the palladium catalyst (see table for catalyst loading).
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the specified temperature (see table for examples) and stir for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[3]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3] Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[3]
Data Presentation: Exemplary Reaction Conditions
The following table summarizes various reported and analogous conditions for the Suzuki-Miyaura coupling of bromo-indazoles, providing a starting point for reaction optimization.
| Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-dioxane/water | 80-100 | N/A | High | [3] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME/water | 80 | 2 | High | [1] |
| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various arylboronic acids | Pd(dppf)Cl₂·DCM (5) | - | K₂CO₃ | 1,4-dioxane/water | RT | 8-12 | Good | [10] |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) | - | K₂CO₃ | 1,4-dioxane/H₂O | 120 (MW) | 2 | Good | [11] |
Visualizations
Diagram of the Experimental Workflow
Caption: A flowchart illustrating the key steps of the Suzuki-Miyaura coupling protocol.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A diagram of the Suzuki-Miyaura catalytic cycle.
Safety Precautions
-
Palladium catalysts are flammable and should be handled in an inert atmosphere.
-
Organic solvents are flammable and volatile; work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl- and 6-heteroaryl-1H-indazoles. The protocol described herein, along with the provided exemplary conditions, offers a robust starting point for the synthesis of a wide range of indazole derivatives for applications in drug discovery and medicinal chemistry. Optimization of the reaction parameters, including the catalyst, ligand, base, and solvent, may be necessary to achieve optimal yields for specific substrates.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. scielo.br [scielo.br]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of arylamines and their derivatives. The indazole scaffold is a privileged structure found in numerous biologically active compounds, and the functionalization of this core is of significant interest. This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 6-bromo-1H-indazole derivatives, a key building block in the synthesis of a wide range of pharmaceutical candidates.
The reaction facilitates the coupling of 6-bromo-1H-indazole with a diverse array of primary and secondary amines under relatively mild conditions, offering a significant advantage over traditional methods that often require harsh reaction conditions and have limited substrate scope. The choice of catalyst, ligand, base, and solvent is crucial for the success of the transformation, influencing reaction efficiency, yield, and functional group tolerance.
Catalytic Cycle of Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species as the active catalyst. The key steps include oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation of the amine by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Reaction Conditions and Yields
The following tables summarize the quantitative data for the Buchwald-Hartwig amination of 6-bromo-1H-indazole with various primary and secondary amines, showcasing the versatility of different catalyst systems.
Table 1: Amination of 6-Bromo-1H-indazole with Primary Amines
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| n-Butylamine | BrettPhos precatalyst (1 mol%) | LiHMDS | THF | 25 | 2 | 92 | [1] |
| Cyclohexylamine | BrettPhos precatalyst (1 mol%) | LiHMDS | THF | 25 | 2 | 85 | [1] |
| Aniline | BrettPhos precatalyst (1 mol%) | LiHMDS | THF | 25 | 2 | 88 | [1] |
| 2-Aminopyridine | BrettPhos precatalyst (1 mol%) | LiHMDS | THF | 25 | 2 | 75 | [1] |
| 3-Aminoquinoline | BrettPhos precatalyst (2 mol%) | LiHMDS | THF | 80 | 16 | 68 | [1] |
Table 2: Amination of 6-Bromo-1H-indazole with Secondary Amines
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | RuPhos precatalyst (1 mol%) | LiHMDS | THF | 25 | 2 | 95 | [1] |
| Piperidine | RuPhos precatalyst (1 mol%) | LiHMDS | THF | 25 | 2 | 91 | [1] |
| N-Methylaniline | RuPhos precatalyst (1 mol%) | LiHMDS | THF | 25 | 2 | 87 | [1] |
| 4-Piperidinopiperidine | RuPhos precatalyst (1 mol%) | LiHMDS | THF | 25 | 2 | 89 | [1] |
| 4-(4-Chlorophenyl)-4-hydroxypiperidine | RuPhos precatalyst (1 mol%) | LiHMDS | THF | 25 | 2 | 82 | [1] |
Experimental Protocols
Below are detailed methodologies for the Buchwald-Hartwig amination of 6-bromo-1H-indazole.
General Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Protocol 1: Amination with a Primary Amine using BrettPhos Precatalyst[1]
Materials:
-
6-Bromo-1H-indazole
-
Primary amine (e.g., n-Butylamine)
-
BrettPhos precatalyst (e.g., [(tBu)₂P(C₆H₄-2-iPr-6-MeO)]Pd(allyl)Cl)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-bromo-1H-indazole (0.5 mmol, 1.0 equiv.), BrettPhos precatalyst (0.005 mmol, 1 mol%).
-
Seal the vial with a septum and purge with nitrogen or argon for 10 minutes.
-
Under a positive pressure of inert gas, add the primary amine (0.6 mmol, 1.2 equiv.) via syringe.
-
Add anhydrous THF (2.5 mL) to the vial.
-
Slowly add LiHMDS (1.2 mL of a 1.0 M solution in THF, 1.2 mmol, 2.4 equiv.) to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature for the time indicated in Table 1 (typically 2 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 6-amino-1H-indazole.
Protocol 2: Amination with a Secondary Amine using RuPhos Precatalyst[1]
Materials:
-
6-Bromo-1H-indazole
-
Secondary amine (e.g., Morpholine)
-
RuPhos precatalyst (e.g., [(2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (2-amino-1,1'-biphenyl)]palladium(II) methanesulfonate)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In an oven-dried reaction vial containing a magnetic stir bar, place 6-bromo-1H-indazole (0.5 mmol, 1.0 equiv.) and RuPhos precatalyst (0.005 mmol, 1 mol%).
-
Cap the vial with a septum and cycle between vacuum and inert gas (nitrogen or argon) three times.
-
Add the secondary amine (0.6 mmol, 1.2 equiv.) via syringe under a positive flow of inert gas.
-
Add anhydrous THF (2.5 mL).
-
Add LiHMDS (1.2 mL of a 1.0 M solution in THF, 1.2 mmol, 2.4 equiv.) dropwise to the reaction mixture while stirring at room temperature.
-
Continue stirring at room temperature for the duration specified in Table 2 (typically 2 hours).
-
Follow the reaction progress using TLC or LC-MS.
-
Once the starting material is consumed, carefully quench the reaction with water.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude material is then purified by silica gel column chromatography to yield the pure product.
Conclusion
The Buchwald-Hartwig amination of 6-bromo-1H-indazole derivatives is a highly efficient and versatile method for the synthesis of N-substituted 6-aminoindazoles. The use of modern, bulky phosphine ligands such as BrettPhos and RuPhos allows for the coupling of a wide range of primary and secondary amines under mild conditions with excellent yields. The protocols provided herein serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the rapid generation of diverse libraries of indazole-based compounds for biological evaluation. Careful selection of the catalyst system and reaction parameters is key to achieving optimal results.
References
Large-Scale Synthesis Protocol for 6-Bromo-1H-indazole: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, scalable, and reproducible protocol for the large-scale synthesis of 6-Bromo-1H-indazole, a critical building block in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors for cancer therapy.[1] The efficient and scalable production of this intermediate is of significant interest to the pharmaceutical industry.[1] The methodology described herein is based on the diazotization of 4-bromo-2-methylaniline followed by cyclization.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the large-scale synthesis of 6-Bromo-1H-indazole.
| Parameter | Value | Reference |
| Starting Material | 4-bromo-2-methylaniline | [1] |
| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite, Hydrochloric acid, Sodium hydroxide | [1] |
| Solvents | Chloroform, Heptane | [1] |
| Reaction Temperature | Reflux at 68°C | [1] |
| Reaction Time | 20 hours | [1] |
| Purity Assessment | NMR, Mass Spectrometry, and HPLC | [1][2] |
Experimental Workflow
Caption: Workflow for the large-scale synthesis of 6-Bromo-1H-indazole.
Detailed Experimental Protocol
This protocol details the synthesis of 6-Bromo-1H-indazole from 4-bromo-2-methylaniline.[1]
Step 1: Acetylation of 4-bromo-2-methylaniline
-
In a suitable reaction vessel, dissolve 95.0 g of 4-bromo-2-methylaniline in 0.70 L of chloroform.[1]
-
Cool the solution and add 0.109 L of acetic anhydride while maintaining the internal temperature below 40°C.[1]
Step 2: Diazotization and Cyclization
-
To the reaction mixture from Step 1, add 14.6 g of potassium acetate followed by 0.147 L of isoamyl nitrite.[1]
-
Heat the mixture to reflux at 68°C and maintain this temperature for 20 hours.[1]
-
After the reaction is complete, cool the mixture to 25°C.[1]
Step 3: Work-up and Hydrolysis
-
Remove the volatile components from the reaction mixture under vacuum.[1]
-
Add water to the residue and perform an azeotropic distillation.[1]
-
Add a total of 500 mL of concentrated hydrochloric acid and heat the mixture to 50-55°C.[1]
Step 4: Isolation and Purification
-
Cool the acidic mixture to 20°C.[1]
-
Adjust the pH of the solution to 11 by the slow addition of a 50% aqueous solution of sodium hydroxide.[1]
-
Evaporate the solvent from the resulting mixture.[1]
-
Slurry the resulting solid with heptane, filter, and dry under vacuum to yield the final product, 6-Bromo-1H-indazole.[1]
Alternative Synthetic Routes
While the primary protocol is robust, other methods for the synthesis of 6-bromo-1H-indazole and its derivatives exist. These include:
-
Cyclization of a Brominated Precursor: This can involve reacting a substituted benzaldehyde, such as 4-bromo-2-fluorobenzaldehyde, with hydrazine hydrate to form the indazole ring.[2]
-
Direct Bromination: This method involves treating 1H-indazole with a brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent.[2]
-
Sandmeyer-Type Reaction: This route begins with an amino-indazole, which is converted to the bromo-indazole.[2]
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrazine hydrate, if used in alternative syntheses, is highly toxic and corrosive.[2]
-
Brominating agents such as NBS and Br₂ can be highly reactive and corrosive.[2]
-
Catalytic hydrogenation, if used for nitro group reduction in derivative synthesis, involves flammable hydrogen gas and requires specialized equipment.[2]
Characterization
The successful synthesis and purity of 6-Bromo-1H-indazole should be confirmed using standard analytical techniques:[2]
-
NMR Spectroscopy (¹H & ¹³C): To confirm the chemical structure and identify any isomeric impurities.[2]
-
Mass Spectrometry (MS): To verify the molecular weight of the product.[2]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[2]
References
Application Notes and Protocols for the Synthesis of PLK4 Inhibitors Using 6-Bromo-4-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1] Its overexpression is implicated in tumorigenesis and is a hallmark of several cancers, including breast, lung, and colon cancer.[1][2] This makes PLK4 a compelling target for the development of novel anticancer therapies. The indazole scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the kinase hinge region.
This document provides detailed application notes and experimental protocols for the utilization of 6-Bromo-4-fluoro-1H-indazole as a key starting material in the synthesis of potent and selective PLK4 inhibitors. The strategic placement of the bromine atom at the 6-position allows for the introduction of various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity. The fluorine atom at the 4-position can enhance binding affinity and modulate the physicochemical properties of the final compounds.
PLK4 Signaling Pathway and Inhibition
PLK4 is a critical regulator of the cell cycle, specifically in the formation of new centrioles.[1] Dysregulation of PLK4 can lead to an abnormal number of centrosomes, resulting in mitotic errors and aneuploidy, which are characteristic of many cancer cells.[1] Inhibition of PLK4 disrupts this process, leading to cell cycle arrest and ultimately apoptosis in cancer cells.
Below is a diagram illustrating the central role of PLK4 in centriole duplication and the impact of its inhibition.
Caption: Simplified PLK4 signaling pathway and the effect of inhibition.
Experimental Workflows
The synthesis of PLK4 inhibitors from this compound typically involves a multi-step process, including protection of the indazole nitrogen, a key cross-coupling reaction to introduce diversity at the 6-position, and subsequent deprotection and functionalization.
References
Application of 6-Bromo-1-methyl-1H-indazol-4-amine as a Synthetic Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1-methyl-1H-indazol-4-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry.[1] Its substituted indazole core serves as a privileged scaffold, particularly in the development of kinase inhibitors for targeted cancer therapy.[2][3] The strategic positioning of the bromine atom at the 6-position, a methyl group at the N1 position, and an amine at the 4-position offers a unique combination of functionalities for synthetic elaboration. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).[2] The 4-amino group provides a crucial anchor point for interactions with the hinge region of kinase active sites, a key feature for potent inhibition.[3] This document provides detailed application notes, experimental protocols, and data on the use of 6-bromo-1-methyl-1H-indazol-4-amine in the synthesis of kinase inhibitors targeting critical signaling pathways in cancer.
Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine
A plausible and effective multi-step synthesis for 6-bromo-1-methyl-1H-indazol-4-amine commences with commercially available 6-bromo-1H-indazole. The process involves a regioselective N-methylation, followed by nitration at the C4 position, and culminates in the reduction of the nitro group to the desired primary amine.[2]
Synthetic Workflow
Caption: Proposed synthetic workflow for 6-Bromo-1-methyl-1H-indazol-4-amine.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-1-methyl-1H-indazole (Step 1)
This protocol outlines the N-methylation of 6-bromo-1H-indazole.[2]
Materials and Reagents:
-
6-Bromo-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 6-Bromo-1-methyl-4-nitro-1H-indazole (Step 2)
This procedure details the electrophilic nitration of 6-bromo-1-methyl-1H-indazole.[2]
Materials and Reagents:
-
6-Bromo-1-methyl-1H-indazole
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Dichloromethane
Procedure:
-
To a stirred solution of concentrated sulfuric acid at 0 °C, add 6-bromo-1-methyl-1H-indazole (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
To this solution, add fuming nitric acid (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-bromo-1-methyl-4-nitro-1H-indazole.[2] Expected Yield: 50-60%.[2]
Protocol 3: Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine (Step 3)
The final step involves the reduction of the nitro group to the corresponding amine via catalytic hydrogenation.[2]
Materials and Reagents:
-
6-Bromo-1-methyl-4-nitro-1H-indazole
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a solution of 6-bromo-1-methyl-4-nitro-1H-indazole (1.0 eq) in ethanol in a hydrogenation vessel, add 10% Pd/C (10 mol%).
-
Purge the vessel with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by recrystallization or column chromatography to yield 6-bromo-1-methyl-1H-indazol-4-amine.[2]
Application in the Synthesis of Kinase Inhibitors
6-Bromo-1-methyl-1H-indazol-4-amine is a key intermediate in the synthesis of potent kinase inhibitors, particularly targeting kinases in the MAPK/ERK and PI3K/Akt signaling pathways, which are frequently dysregulated in cancer.[3][4] The 6-bromo position is ideal for introducing diversity through cross-coupling reactions.
Protocol 4: Suzuki-Miyaura Cross-Coupling
This protocol describes a generalized procedure for the coupling of 6-bromo-1-methyl-1H-indazol-4-amine with an arylboronic acid.[4]
Materials and Reagents:
-
6-Bromo-1-methyl-1H-indazol-4-amine
-
Arylboronic acid or ester
-
[Pd(dppf)Cl₂] or other suitable palladium catalyst
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dried reaction vessel, add 6-bromo-1-methyl-1H-indazol-4-amine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add [Pd(dppf)Cl₂] (0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water (4:1, 10 mL) solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 5: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of 6-bromo-1-methyl-1H-indazol-4-amine with a primary amine.[4]
Materials and Reagents:
-
6-Bromo-1-methyl-1H-indazol-4-amine
-
Primary amine
-
Pd₂(dba)₃
-
Xantphos
-
Sodium tert-butoxide
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to a dried reaction vessel.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes.
-
To this catalyst mixture, add 6-bromo-1-methyl-1H-indazol-4-amine (1.0 mmol), the primary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the reaction vessel and heat the mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro kinase inhibitory activity of a series of analogs of 6-bromo-1-methyl-1H-indazol-4-amine against Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication and a validated cancer target. This data is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.[5]
| Compound ID | R1 Substitution (on 4-amino group) | R2 Substitution (on 6-position via coupling) | PLK4 IC₅₀ (nM) | Cellular Antiproliferative Activity (MCF-7, IC₅₀ µM) |
| LEAD-001 | H | H | 50 | 5.2 |
| COMP-002 | F | H | 35 | 3.8 |
| COMP-003 | Cl | H | 28 | 2.5 |
| COMP-004 | CH₃ | H | 45 | 4.1 |
| COMP-005 | H | F | 62 | 6.8 |
| COMP-006 | H | Cl | 55 | 6.1 |
| COMP-007 | H | CH₃ | 75 | 8.3 |
Targeted Signaling Pathways
Inhibitors derived from 6-bromo-1-methyl-1H-indazol-4-amine often target key nodes in oncogenic signaling pathways.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival, and its constitutive activation, often through mutations in BRAF (like V600E), is a hallmark of many cancers.[4]
Caption: Inhibition of the constitutively active MAPK/ERK pathway by a BRAF V600E inhibitor.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical regulator of cell survival and proliferation, and its aberrant activation is common in cancer.[3]
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 6-bromo-1H-indazole, a crucial building block in medicinal chemistry. The functionalization of the indazole scaffold is of significant interest due to its prevalence in a wide range of biologically active compounds.[1] Palladium-catalyzed reactions offer a versatile and powerful toolkit for the synthesis of diverse indazole derivatives by enabling the construction of new carbon-carbon and carbon-nitrogen bonds. This document covers key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between 6-bromo-1H-indazole and various organoboron reagents. This reaction is valued for its mild conditions and tolerance of a broad range of functional groups.[1]
Data Presentation: Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole Derivatives
| 6-Bromo-1H-indazole Derivative | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-dioxane/water | 80-100 | N/A | High |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME/water | 80 | 2 | High |
| 6-Bromo-1H-indazole | Arylboronic acid | Pd(OAc)₂ (10) | SPhos (20) | K₃PO₄ | Toluene/H₂O | 100 | 24 | 92 |
| 6-Bromo-1H-indazole | Arylboronic acid | Pd₂(dba)₃ (5) | SPhos (10) | K₃PO₄ | Toluene/H₂O | 100 | 24 | 85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
6-Bromo-1H-indazole (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In an oven-dried Schlenk flask, combine 6-Bromo-1H-indazole, the arylboronic acid, and the base.
-
Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for another 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Suzuki-Miyaura Coupling Experimental Workflow
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of various N-substituted indazoles.[2]
Data Presentation: Buchwald-Hartwig Amination of Bromo-Indazole Derivatives (Expected Yields)
| Amine Type | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Expected Yield (%) |
| Primary/Secondary Amine | Pd₂(dba)₃ / BINAP or RuPhos | NaOtBu or LiHMDS | Toluene or THF | 80-110 | 70-90 |
| Amide/Carbamate | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100-120 | 60-85 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
6-Bromo-1H-indazole (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv.)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In an oven-dried Schlenk tube, add 6-Bromo-1H-indazole, the palladium pre-catalyst, the ligand, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Buchwald-Hartwig Amination Experimental Workflow
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between 6-bromo-1H-indazole and a terminal alkyne, providing access to alkynyl-indazoles.[3]
Data Presentation: Representative Sonogashira Coupling Conditions
| Aryl Halide | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 2 | Et₃N | THF | RT-50 | 2-12 | 80-95 |
| Aryl Bromide | 1-Heptyne | Pd(OAc)₂ (1) | 2 | Piperidine | DMF | 80 | 6 | 88 |
| Aryl Bromide | Trimethylsilylacetylene | Pd(dppf)Cl₂ (3) | 5 | DIPA | Toluene | 60 | 12 | 92 |
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
6-Bromo-1H-indazole (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 2 mol%)
-
Base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a solution of 6-bromo-1H-indazole in the anhydrous solvent, add the palladium catalyst and copper(I) iodide.
-
Add the base and the terminal alkyne to the mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Application Notes and Protocols for Sonogashira Coupling of 6-Bromo-Indazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 6-bromo-indazole derivatives. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of complex molecular architectures, as the indazole moiety is a key component in many biologically active compounds.[2]
Reaction Principle
The Sonogashira coupling typically proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1] The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the 6-bromo-indazole. Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide. Through a process of transmetalation, the alkynyl group is transferred to the palladium complex. The final step is reductive elimination, which yields the 6-alkynyl-indazole product and regenerates the active palladium(0) catalyst.
Data Presentation
The efficiency and yield of the Sonogashira coupling can be influenced by various factors including the choice of catalyst, ligands, base, solvent, and the nature of the substituents on both the indazole and the alkyne. Below are tables summarizing typical reaction conditions and the scope of the reaction with various terminal alkynes, adapted from protocols for structurally similar 6-bromo-N-heterocycles.
Table 1: Typical Reaction Conditions for Sonogashira Coupling of 6-Bromo-Indazole Derivatives
| Parameter | Condition | Notes |
| 6-Bromo-Indazole | N-protected or unprotected | N-H of unprotected indazole may require an additional equivalent of base. |
| Terminal Alkyne | 1.0 - 1.5 equivalents | A slight excess of the alkyne is typically used. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (2-10 mol%) | Other catalysts can be used depending on the specific substrates. |
| Copper (I) Co-catalyst | CuI (4-20 mol%) | Essential for the classical Sonogashira reaction. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | Typically used in excess, can also serve as the solvent. |
| Solvent | DMF, THF, or neat amine | Anhydrous and deoxygenated conditions are crucial for optimal results. |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 2 - 48 hours | Monitored by TLC or LC-MS until completion. |
Table 2: Substrate Scope of Terminal Alkynes in Sonogashira Coupling with a 6-Bromo-N-Heterocycle
The following data is representative of the Sonogashira coupling of a 6-bromo-N-heterocyclic compound with various terminal alkynes and can be considered as a starting point for the optimization of reactions with 6-bromo-indazole.
| Entry | Terminal Alkyne | Product | Yield (%)[3] |
| 1 | 1-Ethyl-4-ethynylbenzene | 6-((4-Ethylphenyl)ethynyl)-N-heterocycle | 92 |
| 2 | Phenylacetylene | 6-(Phenylethynyl)-N-heterocycle | 93 |
| 3 | 1-Ethynyl-4-methoxybenzene | 6-((4-Methoxyphenyl)ethynyl)-N-heterocycle | 85 |
| 4 | 3,3-Dimethylbut-1-yne | 6-(3,3-Dimethylbut-1-yn-1-yl)-N-heterocycle | 90 |
| 5 | Prop-2-yn-1-ol | 3-(N-heterocycl-6-yl)prop-2-yn-1-ol | 90 |
| 6 | 4-Ethynylaniline | 4-((N-heterocycl-6-yl)ethynyl)aniline | 88 |
| 7 | 1-Ethynylcyclohexan-1-ol | 1-((N-heterocycl-6-yl)ethynyl)cyclohexan-1-ol | 85 |
| 8 | (R)-But-3-yn-2-ol | (R)-4-(N-heterocycl-6-yl)but-3-yn-2-ol | 91 |
Experimental Protocols
Below are detailed protocols for the Sonogashira coupling of 6-bromo-indazole compounds. These should be regarded as general procedures and may require optimization for specific substrates.
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is a standard procedure for the Sonogashira coupling of a 6-bromo-indazole derivative with a terminal alkyne.
Materials:
-
6-Bromo-indazole derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask and standard glassware for inert atmosphere chemistry
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add the 6-bromo-indazole derivative (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.10 equiv).
-
Add anhydrous DMF and anhydrous Et₃N.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Nickel-Catalyzed Sonogashira-Type Coupling
This protocol provides an alternative using a nickel catalyst, which can be advantageous in certain cases. This procedure is adapted from a protocol for a protected 6-bromo-indole.[4]
Materials:
-
N-Protected 6-bromo-indazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Nickel(II) acetylacetonate (Ni(acac)₂) (10 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (20 mol%)
-
Potassium tert-butoxide (t-BuOK) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
In a glovebox, add Ni(acac)₂ (0.10 equiv), IPr·HCl (0.20 equiv), and t-BuOK (2.0 equiv) to a dry reaction vessel.
-
Add anhydrous 1,4-dioxane and stir the mixture for 10 minutes at room temperature to pre-form the catalyst.
-
Add the N-protected 6-bromo-indazole (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Seal the reaction vessel and heat the mixture to 70 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Diagram 1: General Sonogashira Coupling Workflow
Caption: A generalized workflow for the Sonogashira coupling reaction.
Diagram 2: Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Palladium-catalyzed regioselective C–H alkynylation of indoles with bromoalkynes in water - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation of Abemaciclib Intermediate 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, a key intermediate in the preparation of the CDK4/6 inhibitor, Abemaciclib.[1][2][3] The information is intended to guide researchers in the successful and efficient synthesis of this compound.
Introduction
6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS No: 1231930-33-8) is a crucial building block in the synthesis of Abemaciclib, a targeted therapy for certain types of breast cancer.[1][3] The purity and yield of this intermediate directly impact the efficiency of the overall drug manufacturing process. This document outlines two common synthetic methods for its preparation, providing detailed protocols and a comparison of key reaction parameters.
Chemical Properties
| Property | Value |
| Molecular Formula | C11H12BrFN2 |
| Molecular Weight | 271.13 g/mol [4][5] |
| Appearance | White to light yellow solid[6][7] |
| Purity | ≥98.0%[7] |
Synthetic Routes and Protocols
Two primary methods for the synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole are detailed below. Both methods start from (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine and involve an intramolecular cyclization reaction.
Method 1: Synthesis using Potassium tert-butoxide
This method employs potassium tert-butoxide as the base to facilitate the cyclization reaction.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of the Abemaciclib intermediate using potassium tert-butoxide.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine (16.2 kg) in N-methylformamide (76 kg).[6]
-
Reagent Addition: While maintaining the temperature below 30°C, add potassium tert-butoxide (6.9 kg) to the solution in portions.[6]
-
Reaction: Heat the reaction mixture to 70-75°C.[6] Monitor the reaction progress by HPLC until completion.
-
Quenching and Extraction: Cool the mixture to 20-30°C and quench the reaction by adding water (227 kg).[6] Extract the product with methyl tert-butyl ether (4 x 37 kg).[6]
-
Washing and Concentration: Combine the organic phases and wash with brine (2 x 49 kg).[6] Concentrate the organic phase to a volume of 25-30 L.[6]
-
Crystallization and Isolation: Add n-hexane (64 kg) to the concentrated solution to induce precipitation.[6] Filter the resulting slurry to obtain the crude product.
-
Purification: For further purification, dissolve the crude product in dichloromethane, filter through a pad of silica gel and Celite, and recrystallize from a mixture of methyl tert-butyl ether and hexane.[6]
Quantitative Data Summary (Method 1):
| Parameter | Value | Reference |
| Starting Material | 16.2 kg | [6] |
| Base (Potassium tert-butoxide) | 6.9 kg | [6] |
| Solvent (N-methylformamide) | 76 kg | [6] |
| Reaction Temperature | 70-75°C | [6] |
| Crude Product Yield | 11 kg | [6] |
| Mass Spectrum (ES+) | m/z = 272 (M+H)+ | [6] |
Method 2: Synthesis using Sodium Hydride
This alternative method utilizes sodium hydride as the base for the cyclization.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of the Abemaciclib intermediate using sodium hydride.
Experimental Protocol:
-
Reaction Setup: To a reaction vessel under a nitrogen atmosphere, add sodium hydride (20.61 g) and N,N-dimethylformamide (500 ml).[8] Stir the suspension at 25°C.[8]
-
Reactant Addition: Dissolve N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine in an aprotic solvent and slowly add it to the reaction vessel.[8]
-
Reaction: Heat the reaction system to a temperature between 40-100°C and stir for 4-10 hours.[8]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add water.[8]
-
Extraction and Washing: Extract the aqueous layer three times with a suitable organic solvent. Combine the organic phases and wash once with saturated brine.[8]
-
Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate the filtrate.[8]
-
Crystallization and Isolation: Dissolve the concentrated residue in n-hexane (1000 ml) and add deionized water (500 ml).[8] Allow the mixture to stand overnight for white crystals to form. Filter and dry the product under vacuum at 40°C.[8]
Quantitative Data Summary (Method 2):
| Parameter | Value | Reference |
| Sodium Hydride | 20.61 g | [8] |
| Solvent (N,N-dimethylformamide) | 500 ml | [8] |
| Reaction Temperature | 40-100°C | [8] |
| Reaction Time | 4-10 hours | [8] |
| Product Yield | 55.52 g (60%) | [8] |
Conclusion
Both presented methods provide viable routes for the synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. The choice of method may depend on factors such as the scale of the reaction, available reagents, and safety considerations associated with the use of potassium tert-butoxide versus sodium hydride. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of drug development.
References
- 1. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. zhonghanchemical.com [zhonghanchemical.com]
- 6. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis - chemicalbook [chemicalbook.com]
- 7. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole CAS 1231930-33-8 [homesunshinepharma.com]
- 8. CN111018789A - Synthetic method of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo [ D ] imidazole - Google Patents [patents.google.com]
Application Notes and Protocols for the N-Alkylation of 5-bromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of 5-bromo-1H-indazole, a critical structural motif in medicinal chemistry. The regioselective alkylation of the indazole ring at the N1 versus the N2 position is a significant synthetic challenge, often resulting in mixtures of isomers.[1] The choice of reaction conditions, including the base, solvent, and alkylating agent, is paramount in controlling the regiochemical outcome.[1] This document outlines established methods to achieve high selectivity for either the N1 or N2-alkylated product, which is crucial for the efficient synthesis of biologically active compounds.
Factors Influencing Regioselectivity
The regioselectivity of the N-alkylation of indazoles is governed by a combination of steric and electronic factors, as well as the specific reaction conditions employed.
-
Base and Solvent System: The pairing of the base and solvent is a primary determinant of the N1/N2 ratio. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) generally favor N1-alkylation.[1][2][3][4] This preference is often attributed to the formation of a sodium salt of the indazole, where the sodium cation may coordinate in a way that sterically hinders the N2 position.[3][5] Conversely, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers.[1][3]
-
Nature of the Alkylating Agent: The structure of the alkylating agent can also influence the site of alkylation. While a wide variety of alkylating agents, including primary alkyl halides and secondary alkyl tosylates, can be used, the specific electrophile can impact the N1/N2 ratio.[2][3][4]
-
Thermodynamic vs. Kinetic Control: The 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer.[1][4] Some synthetic methods achieve N1-selectivity through a thermodynamically controlled process, where an initial mixture of isomers equilibrates to the more stable N1-substituted product.[1][4]
Experimental Protocols
Below are detailed protocols for the selective N1- and N2-alkylation of 5-bromo-1H-indazole.
Protocol 1: Highly Selective N1-Alkylation using Sodium Hydride in Tetrahydrofuran
This protocol is optimized for achieving high N1-regioselectivity and is applicable to a range of indazole substrates.[1][2][3][4]
Materials:
-
5-bromo-1H-indazole
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkylating agent (e.g., alkyl bromide or tosylate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1H-indazole (1.0 equiv).
-
Add anhydrous THF to achieve a concentration of approximately 0.1 M.[1]
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.[1]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.[1]
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.[1]
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.[1]
-
Extract the aqueous layer three times with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.[1]
Protocol 2: Selective N1-Alkylation using Cesium Carbonate in Dioxane
This method is particularly effective for the N1-alkylation of substituted 5-bromo-1H-indazoles with alkyl tosylates, providing high yields of the N1-isomer.[1][6]
Materials:
-
Methyl 5-bromo-1H-indazole-3-carboxylate (as an example substrate)
-
Dioxane
-
Cesium carbonate (Cs₂CO₃)
-
Alkyl tosylate
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv) in dioxane (approx. 0.12 M) at room temperature, add cesium carbonate (2.0 equiv).[1][6]
-
Add the corresponding alkyl tosylate (1.5 equiv) to the mixture.[1][6]
-
Heat the resulting mixture to 90 °C and stir for 2 hours, or until the reaction is complete as monitored by TLC/LC-MS.[1][6]
-
Cool the mixture to room temperature and pour it into ethyl acetate.[1][6]
-
Wash the organic phase with water and then with brine.[1][6]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[1]
-
Purify the crude product by chromatography to yield the pure N1-alkylated product.[6]
Protocol 3: Selective N2-Alkylation under Mitsunobu Conditions
The Mitsunobu reaction often shows a preference for the formation of the N2-regioisomer of alkylated indazoles.[7]
Materials:
-
5-bromo-1H-indazole
-
Anhydrous Tetrahydrofuran (THF)
-
Triphenylphosphine (PPh₃)
-
Alcohol (corresponding to the desired alkyl group)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
Procedure:
-
Dissolve 5-bromo-1H-indazole (1.0 equiv), triphenylphosphine (2.0 equiv), and the desired alcohol (2.3 equiv) in anhydrous THF (approx. 0.36 M).[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Add DEAD or DIAD (2.0 equiv) dropwise to the stirred solution.[1]
-
Allow the mixture to stir at 0 °C for 10 minutes.[1]
-
Warm the reaction to 50 °C and stir for 2 hours, monitoring for completion by TLC/LC-MS.[1]
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography to separate the N1 and N2 isomers.
Quantitative Data Summary
The following tables summarize the reaction conditions and outcomes for the N-alkylation of 5-bromo-1H-indazole and related derivatives from various studies.
Table 1: N1-Alkylation of 5-bromo-1H-indazole Derivatives
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Yield (%) |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | RT | 38:46 | 84 (total) |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Ethyl tosylate | Cs₂CO₃ | Dioxane | 90 | >99:1 | >90 |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Various alkyl tosylates | Cs₂CO₃ | Dioxane | 90 | - | 90-98 |
Data compiled from multiple sources.[5][6][8][9]
Table 2: General N-Alkylation of Substituted Indazoles (for comparison)
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Yield (%) |
| 3-COMe-1H-indazole | n-pentyl bromide | NaH | THF | RT to 50 | >99:1 | 89 |
| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH | THF | RT to 50 | >99:1 | 91 |
| 1H-indazole-3-carbonitrile | Isobutyl bromide | NaH | THF | 50 | >95:5 | 85 |
| 5-Bromo-1H-indazole | Isobutyl bromide | K₂CO₃ | DMF | 120 | 58:42 | - |
Data compiled from multiple sources.[8][9]
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the N-alkylation of 5-bromo-1H-indazole.
Caption: General workflow for the N-alkylation of 5-bromo-1H-indazole.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 6-Bromo-indazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-bromo-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 6-bromo-indazole?
A1: The primary synthetic strategies for 6-bromo-indazole include the diazotization of 4-bromo-2-methylaniline followed by cyclization, as well as syntheses starting from precursors like 6-bromo-4-nitro-1H-indazole or 4-bromo-2-fluorobenzaldehyde. The choice of route often depends on the availability of starting materials, scalability, and desired purity.
Q2: What are the main challenges encountered during the synthesis of 6-bromo-indazole?
A2: Key challenges include managing the regioselectivity during bromination or cyclization, ensuring complete reaction conversion, and effectively purifying the final product.[1] Common pitfalls that can diminish the overall yield include the formation of unwanted isomers, over-bromination (di- or tri-bromination), and incomplete reactions.[2][3] Purification can also be demanding due to the compound's properties.[4]
Q3: What are the critical safety precautions for synthesizing 6-bromo-indazole?
A3: Several reagents used in these syntheses demand careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Hydrazine Hydrate: Highly toxic and corrosive.[2]
-
Brominating Agents (e.g., NBS, Br₂): Can be highly reactive and corrosive.[2]
-
Catalytic Hydrogenation: If employed for nitro group reduction, this process involves flammable hydrogen gas and requires specialized equipment.[2]
Q4: How can I confirm the successful synthesis and purity of 6-bromo-indazole?
A4: Standard analytical techniques are indispensable for structural confirmation and purity analysis.
-
NMR Spectroscopy (¹H & ¹³C): Confirms the chemical structure and helps in the identification of isomeric impurities.[2][4]
-
Mass Spectrometry (MS): Verifies the molecular weight of the product.[2]
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.[2]
-
Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and evaluate the purity of fractions during column chromatography.[2]
Troubleshooting Guide
Issue 1: Low or No Yield Observed
| Potential Cause | Suggested Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress closely using TLC or HPLC. - Extend the reaction time if starting material is still present. - Ensure the reaction temperature is optimal and stable. - Verify the quality and stoichiometry of all reagents. |
| Side Product Formation | - Analyze the crude product by NMR or MS to identify major impurities. - Adjust the reaction temperature; lower temperatures may increase selectivity. - Consider a different synthetic route if isomeric impurities are difficult to separate.[4] |
| Product Lost During Workup | - Ensure the pH is correctly adjusted during extraction steps. - Use an appropriate extraction solvent and perform multiple extractions. - Minimize transfers and handle the product carefully to avoid mechanical losses. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Suggested Troubleshooting Steps |
| "Oiling Out" During Crystallization | - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3] - If impurities are high, consider pre-purification by column chromatography.[3] |
| No Crystal Formation Upon Cooling | - The solution may be too dilute; boil off some solvent to increase concentration.[3] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure 6-bromo-indazole.[3] |
| Co-eluting Impurities in Column Chromatography | - Experiment with different solvent systems (eluents) to improve separation. - Consider using a different stationary phase for chromatography. |
Comparative Data on Reaction Conditions
| Synthesis Route | Key Reagents | Reaction Temperature | Reaction Time | Typical Yield |
| From 4-bromo-2-methylaniline[5] | Acetic anhydride, Potassium acetate, Isoamyl nitrite | Reflux at 68°C | 20 hours | Moderate to high |
| Nitration of 6-bromo-1H-indazole[1][2] | Fuming nitric acid, Concentrated sulfuric acid | 0°C to room temperature | 1-4 hours | 50-60% |
| Reduction of 6-bromo-4-nitro-1H-indazole[1] | Tin(II) chloride dihydrate, Concentrated HCl | 60-70°C | 2-3 hours | Not specified |
| From 4-bromo-2-fluorobenzaldehyde[1] | Hydrazine hydrate | 125°C | 3 hours | Not specified |
| N-methylation of 6-bromo-1H-indazole[2] | Sodium hydride, Methyl iodide | 0°C to room temperature | 12-16 hours | 80-90% |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-1H-indazole from 4-bromo-2-methylaniline [5]
-
Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.
-
Diazotization and Cyclization: To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux at 68°C and maintain for 20 hours. After the reaction is complete, cool the mixture to 25°C.
-
Work-up and Hydrolysis: Remove the volatile components from the reaction mixture under vacuum. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.
-
Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent from the resulting mixture. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.
Protocol 2: Synthesis of 6-bromo-1-methyl-1H-indazole via N-methylation [2]
-
Preparation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0°C, add a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to stir at room temperature for 1 hour. Cool the mixture back to 0°C and add methyl iodide (1.1 eq) dropwise. Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitoring and Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: Experimental workflow for the synthesis of 6-bromo-indazole.
Caption: Troubleshooting decision tree for low yield.
References
Troubleshooting low yield in palladium-catalyzed amination of bromoindazoles
Technical Support Center: Palladium-Catalyzed Amination of Bromoindazoles
Welcome to the technical support center for palladium-catalyzed amination reactions of bromoindazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to optimize reaction conditions for successful C-N bond formation.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a bromoindazole is resulting in a low yield or failing completely. What are the most common causes?
Low yields in the amination of bromoindazoles are common and can stem from several factors. Indazoles, like other N-heterocycles, can be challenging substrates.[1][2] The primary areas to investigate are the catalyst system, base, solvent, and reaction conditions, as well as the quality of your reagents.[3][4]
Key Troubleshooting Areas:
-
Catalyst & Ligand Choice: The palladium source and phosphine ligand are critical and highly substrate-dependent. The nitrogen atoms in the indazole ring can coordinate to the palladium center, inhibiting its catalytic activity.[4] Bulky, electron-rich phosphine ligands are often required to prevent this inhibition and promote the desired catalytic cycle.[4][5]
-
Base Selection: The strength, solubility, and nature of the base are crucial. The base's role is to deprotonate the amine or the palladium-amine complex.[5][6] The choice of base can significantly impact reaction rates and yields and must be compatible with the functional groups on your substrates.[5]
-
Reagent Purity & Inert Conditions: The purity of the bromoindazole, the amine, and the dryness of the solvent are paramount. Palladium(0) catalysts are highly sensitive to oxygen.[3] Inadequate degassing or failure to maintain a strictly inert atmosphere (argon or nitrogen) can lead to rapid catalyst deactivation.[4]
-
Reaction Temperature: Suboptimal temperature can lead to a sluggish or incomplete reaction. Conversely, excessive heat can cause catalyst decomposition or promote side reactions.[3]
Q2: I'm observing a significant amount of debrominated indazole (hydrodehalogenation) as a byproduct. What causes this and how can it be minimized?
Hydrodehalogenation is a common side reaction where the bromoindazole is reduced, replacing the bromine atom with hydrogen.[4] This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the amine.
Potential Causes and Solutions:
-
Hydride Source: The hydride can originate from the amine (especially primary amines via β-hydride elimination), the solvent (e.g., THF, alcohols), or impurities.[5][7]
-
Minimization Strategies:
-
Ligand Choice: Using bulky, electron-rich monodentate phosphine ligands (e.g., Buchwald-type ligands) can disfavor the pathway leading to hydrodehalogenation.[5]
-
Base Selection: The choice of base can influence this side reaction. Empirical screening may be necessary.
-
Solvent Purity: Ensure the use of high-purity, anhydrous solvents.
-
Temperature Control: Lowering the reaction temperature may reduce the rate of hydrodehalogenation relative to the desired amination.[3]
-
Q3: My reaction starts but then stalls or proceeds very sluggishly. What are the likely causes?
A stalled or sluggish reaction is often due to catalyst inhibition or deactivation.[4]
-
Catalyst Inhibition by Substrate: The indazole nitrogen can act as a ligand, coordinating to the palladium center and deactivating the catalyst.[4][8] This is a primary challenge with many N-heterocyclic substrates.[1][2]
-
Product Inhibition: In some cases, the aminated indazole product can be a better ligand than the starting material or the phosphine ligand, leading to product inhibition.[3]
-
Solution: Screening different ligands is the most effective way to address this. A ligand that promotes rapid reductive elimination can minimize the lifetime of the product-bound catalyst intermediate.
-
-
Inhibitory Effects of Halide Ions: Iodide ions are known to sometimes have an inhibitory effect. While you are using a bromide, high concentrations of halide ions can potentially slow the reaction.[5][9]
Troubleshooting Guide: Optimizing Your Reaction
Catalyst and Ligand Selection
The choice of ligand is arguably the most critical parameter for the successful amination of N-heterocycles.[10][11] Bulky, electron-rich monodentate phosphine ligands are generally the most effective.[5]
Table 1: Ligand Performance in Amination of Challenging Heterocycles
| Ligand Family | Specific Ligands | General Performance Characteristics | Citation |
|---|---|---|---|
| Biarylphosphines | XPhos, SPhos, RuPhos, tBuBrettPhos | Often provide the highest yields and reaction rates for challenging N-heterocyclic substrates like indazoles, imidazoles, and pyrazoles.[1][8] Effective at preventing catalyst deactivation.[1][5][8] | [1][5][8] |
| Bidentate Ligands | BINAP, Xantphos, dppf | Can be effective, but often less so than monodentate biarylphosphines for N-heterocycles.[5][12] Xantphos is known for its broad substrate scope.[5] | [5][12] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form stable palladium complexes; can be a viable alternative to phosphine ligands.[13] |[13] |
-
Recommendation: Start with a screening of biarylphosphine ligands like XPhos or RuPhos . Using a G2 or G3 pre-catalyst (e.g., XPhos Pd G3) is often more reliable than generating the active catalyst in situ.[5][8]
Base Selection
The base's effectiveness is highly context-dependent, varying with the substrate, ligand, and solvent.[6][14]
Table 2: Common Bases for Buchwald-Hartwig Amination
| Base | Type | Common Solvents | Advantages | Disadvantages | Citation |
|---|---|---|---|---|---|
| NaOt-Bu / KOt-Bu | Strong Alkoxide | Toluene, Dioxane, THF | Highly active, often leads to faster reactions. | Incompatible with base-sensitive functional groups (e.g., esters).[9] | [3][6] |
| LHMDS / KHMDS | Strong Amide | THF, Toluene | Very strong, non-nucleophilic; useful for hindered couplings or deprotonating N-H on the heterocycle.[8] | Base-sensitive; can be difficult to handle. | [5][8] |
| Cs₂CO₃ | Weaker Inorganic | Dioxane, Toluene, DMF | Good functional group tolerance; often effective due to its solubility.[15] | May require higher temperatures or longer reaction times.[5] | [5][15] |
| K₃PO₄ / K₂CO₃ | Weaker Inorganic | Dioxane, Toluene | Broad functional group tolerance. | Often results in slower reaction rates compared to strong bases.[5] |[5][16] |
-
Recommendation: For bromoindazoles, a strong base is often necessary. Sodium tert-butoxide (NaOt-Bu) is a common starting point. If your substrate has base-sensitive groups, cesium carbonate (Cs₂CO₃) is an excellent alternative to screen.[5][15] If the indazole N-H is unprotected, using a strong base like LHMDS can be beneficial as it deprotonates the amine and the indazole, potentially preventing side reactions.[8]
Visualizing the Process
Catalytic Cycle and Key Steps
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. Understanding this cycle is key to troubleshooting.[9][12]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow
When faced with low yield, a systematic approach to troubleshooting is most effective.
Caption: A decision tree for troubleshooting low-yield amination reactions.
Experimental Protocols
General Protocol for Palladium-Catalyzed Amination of Bromoindazole
This protocol is a general guideline and requires optimization for specific substrates and amines.[3][4]
Materials:
-
Bromoindazole (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.5 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, ~0.1-0.2 M)
Reaction Setup Workflow:
Caption: Standard experimental workflow for a Buchwald-Hartwig reaction.
Procedure:
-
Preparation: To an oven-dried reaction vial or Schlenk tube equipped with a magnetic stir bar, add the bromoindazole, the palladium pre-catalyst, and the base.
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.[4]
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe. Add the amine via syringe. If the amine is a solid, it can be added in step 1.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of Crude 6-Bromo-1H-indazole by Recrystallization
Introduction
Welcome to the technical support center for the purification of 6-bromo-1H-indazole. As a crucial intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors, the purity of 6-bromo-1H-indazole is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1] Recrystallization is a robust and scalable purification technique for solid organic compounds, making it the preferred method for achieving high-purity 6-bromo-1H-indazole.[1]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to empower you to overcome common challenges and optimize your purification process.
Physicochemical Properties of 6-Bromo-1H-indazole
A foundational understanding of the compound's properties is critical for designing an effective recrystallization protocol.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅BrN₂ | [2][3] |
| Molecular Weight | 197.03 g/mol | [2][3] |
| Appearance | White to off-white or yellow crystalline powder/solid. | [2][4][5] |
| Melting Point | 180-186 °C | [2][3][4] |
| Solubility | Soluble in DMSO and DMF; slightly soluble in methanol. | [2][6] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 6-bromo-1H-indazole in a practical question-and-answer format.
Q1: My 6-bromo-1H-indazole won't fully dissolve in the hot solvent, even after adding a large volume. What's wrong?
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The solvent may be too "poor" for 6-bromo-1H-indazole. The ideal solvent should dissolve the compound completely at its boiling point but sparingly at room temperature.[7]
-
Presence of Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen solvent.[8]
Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
Possible Causes & Solutions:
-
Excess Solvent: This is the most common reason for crystallization failure.[11][12] Too much solvent keeps the compound in solution even at low temperatures.
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not occurred.[11]
-
Action 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][11]
-
Action 2 (Seeding): If you have a small crystal of pure 6-bromo-1H-indazole, add it to the solution. This "seed crystal" provides a template for further crystallization.[1][11]
-
Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the dissolved compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the compound is significantly impure.[1][14]
Possible Causes & Solutions:
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to separate from the solution at a temperature above its melting point.
-
High Impurity Level: The presence of impurities can depress the melting point of the compound, favoring oil formation.
-
Action: If slow cooling doesn't resolve the issue, the crude material may require pre-purification by another method, such as column chromatography, to remove a significant portion of the impurities before attempting recrystallization.[1]
-
-
Inappropriate Solvent: The boiling point of the solvent might be too high, causing the solute to melt before it dissolves.
-
Action: Choose a solvent with a boiling point lower than the melting point of 6-bromo-1H-indazole (180-186 °C).[15]
-
Q4: The purity of my recrystallized 6-bromo-1H-indazole has not improved significantly. Why?
Possible Causes & Solutions:
-
Crystallization Occurred Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice.[13]
-
Action: Repeat the recrystallization, but ensure the solution cools slowly and undisturbed to allow for the formation of larger, purer crystals.[16]
-
-
Inadequate Washing: Residual mother liquor, which contains the dissolved impurities, may remain on the surface of the crystals.
-
Co-crystallization of Impurities: The impurity may have very similar solubility properties to 6-bromo-1H-indazole in the chosen solvent.
-
Action: Try a different recrystallization solvent or solvent system. Sometimes, changing the polarity of the solvent is sufficient to alter the relative solubilities of the compound and the impurity.
-
Experimental Protocols & Methodologies
Core Principles of Recrystallization
The success of recrystallization hinges on the differential solubility of the compound versus its impurities in a chosen solvent at different temperatures.[1] The ideal solvent should:
-
Completely dissolve the compound at high temperatures.[7]
-
Have low solubility for the compound at low temperatures.[7]
-
Either dissolve impurities well at all temperatures or not at all.[8]
-
Be chemically inert to the compound.[17]
-
Have a boiling point lower than the compound's melting point.[15]
-
Be sufficiently volatile for easy removal from the purified crystals.[17]
Protocol 1: Single-Solvent Recrystallization Workflow
This protocol outlines the standard procedure for purifying 6-bromo-1H-indazole using a single appropriate solvent.
Step-by-Step Methodology:
-
Dissolution: Place the crude 6-bromo-1H-indazole in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (e.g., on a hot plate) with stirring.[16]
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just completely dissolves. It is crucial to use the minimum amount of hot solvent required to create a saturated solution.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a short-stemmed or stemless funnel and fluted filter paper into a clean, pre-warmed flask.[9][18] This prevents premature crystallization in the funnel.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.[1] Slow cooling is critical for forming large, high-purity crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[1]
-
Drying: Dry the purified crystals under vacuum to a constant weight.[1] Characterize the final product by measuring its melting point and obtaining spectroscopic data (e.g., NMR) to confirm purity.[6][19]
Protocol 2: Two-Solvent (Binary) Recrystallization
This method is employed when a suitable single solvent cannot be found. It uses a "good" solvent in which 6-bromo-1H-indazole is highly soluble and a "bad" anti-solvent in which it is poorly soluble. The two solvents must be miscible.[20][21] Common pairs include ethanol/water or toluene/heptane.[1][15]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 6-bromo-1H-indazole in the minimum amount of the hot "good" solvent.[20][21]
-
Addition of Anti-solvent: While keeping the solution hot, add the "bad" anti-solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[20][21]
-
Re-clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.[20]
-
Cooling, Isolation, and Drying: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol.
Visualized Workflows and Logic
Recrystallization Decision Workflow
Caption: Decision workflow for recrystallizing 6-bromo-1H-indazole.
Troubleshooting Logic: "Oiling Out"
Caption: Troubleshooting flowchart for when the compound "oils out".
Safety Precautions
Always handle 6-bromo-1H-indazole and all solvents in a well-ventilated fume hood.[22] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[22][23] Consult the Safety Data Sheet (SDS) for 6-bromo-1H-indazole and all solvents used before beginning any work.[22] Ensure eyewash stations and safety showers are readily accessible.[22]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 6-溴-1H-吲唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. mt.com [mt.com]
- 18. Hot gravity filtration | Resource | RSC Education [edu.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. fishersci.com [fishersci.com]
- 23. fishersci.com [fishersci.com]
Minimizing byproduct formation in Suzuki coupling of 6-Bromo-1H-indazole
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in the Suzuki-Miyaura cross-coupling of 6-Bromo-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Suzuki coupling of 6-Bromo-1H-indazole, and what causes them?
The three most common byproducts encountered in this reaction are:
-
Boronic Acid Homocoupling: This results in the formation of a symmetrical biaryl from two molecules of the boronic acid reagent. The primary causes are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) precatalyst which can directly react with the boronic acid.[1][2] This side reaction consumes the boronic acid, reduces the yield of the desired product, and complicates purification.[1]
-
Dehalogenation: This is the replacement of the bromine atom on the 6-Bromo-1H-indazole with a hydrogen atom, yielding the parent 1H-indazole. This can occur when a palladium hydride species is formed, which then participates in reductive elimination with the aryl halide.[3] The source of the hydride can be the solvent (e.g., alcohols), the base, or even water.[3][4]
-
Protodeboronation: This is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[5] This side reaction is highly dependent on the reaction conditions, especially pH, and can be problematic in the basic media typically used for Suzuki couplings.[5][6]
Q2: I am observing a significant amount of the dehalogenated byproduct (1H-indazole). What are the likely causes and how can I minimize it?
High levels of dehalogenation are often linked to the choice of ligand, base, and solvent. The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[4]
-
Potential Causes:
-
Inappropriate Ligand: The ligand may not be effectively promoting the desired reductive elimination over the dehalogenation pathway.[4]
-
Base: The base might be a source of hydrides or too strong.[4]
-
Solvent: Protic solvents like alcohols can act as a hydride source.[4]
-
N-H Acidity: The acidic proton on the indazole nitrogen can participate in side reactions.[4]
-
-
Recommended Actions:
-
Ligand Screening: Switch to bulkier, more electron-rich phosphine ligands like SPhos or XPhos, or consider N-heterocyclic carbene (NHC) ligands.[4][7]
-
Base Optimization: Try weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or a phosphate base like K₃PO₄.[4][8]
-
Solvent Change: Use aprotic solvents like dioxane, THF, or toluene.[4] If an aqueous system is used, varying the water ratio can help.[4]
-
N-Protection: Protecting the indazole nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can suppress dehalogenation.[4][9]
-
Q3: My primary impurity is the homocoupling product of my boronic acid. How can I prevent this?
Boronic acid homocoupling is mainly caused by oxygen in the reaction or by the Pd(II) precatalyst.[1][2]
-
Potential Causes:
-
Recommended Actions:
-
Rigorous Degassing: It is critical to remove dissolved oxygen. Use an inert gas (nitrogen or argon) to sparge the solvent and reaction mixture for 15-30 minutes.[1] Alternatively, perform three to five freeze-pump-thaw cycles for highly effective degassing.[1]
-
Choice of Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can minimize the homocoupling that occurs at the start of the reaction with Pd(II) sources.[8][10]
-
Q4: I suspect my boronic acid is degrading via protodeboronation. What conditions favor this side reaction and how can it be avoided?
Protodeboronation is a common side reaction for boronic acids, especially under the basic aqueous conditions of many Suzuki couplings.[5][6] Electron-deficient arylboronic acids can be particularly prone to this side reaction.[11]
-
Potential Causes:
-
Recommended Actions:
-
Use Anhydrous Conditions: If possible, use anhydrous solvents and reagents.[12]
-
Use Boronate Esters or Trifluoroborates: Reagents like arylboronic pinacol esters (ArB(pin)) or potassium aryltrifluoroborates (ArBF₃K) are often more stable and less prone to protodeboronation than the corresponding boronic acids.[11][14]
-
Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the 6-Bromo-1H-indazole is consumed to avoid prolonged exposure to harsh conditions.[12] Consider lowering the reaction temperature.[12]
-
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of dehalogenated 1H-indazole | 1. Inappropriate ligand. 2. Base is too strong or a hydride source. 3. Solvent is a hydride source (e.g., alcohol). 4. Unprotected indazole N-H group.[4] | 1. Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[4][7] 2. Use a weaker inorganic base (K₂CO₃, Cs₂CO₃, K₃PO₄).[4] 3. Use aprotic solvents (dioxane, toluene, THF).[4] 4. Protect the indazole nitrogen with a Boc or SEM group.[4][9] |
| High levels of boronic acid homocoupling | 1. Presence of dissolved oxygen.[1] 2. Use of a Pd(II) precatalyst.[1] | 1. Rigorously degas all solvents and the final reaction mixture (sparging or freeze-pump-thaw).[1] 2. Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[8] |
| Low conversion, potential protodeboronation | 1. Boronic acid is unstable under reaction conditions. 2. High temperature or long reaction time.[12] 3. Presence of excess water.[12] | 1. Switch to a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt.[11][14] 2. Lower the reaction temperature and monitor closely to minimize reaction time.[12] 3. Use anhydrous solvents or carefully control the water content.[12] |
| Reaction is sluggish or does not proceed | 1. Catalyst inhibition by indazole nitrogen.[15] 2. Poor solubility of reagents. 3. Inactive catalyst system. | 1. Use specialized ligands (e.g., Buchwald's biaryl phosphines) effective for N-heterocycles.[4] 2. Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene, DMF).[16] 3. Increase temperature, potentially using microwave irradiation.[17] 4. Screen different palladium sources, ligands, and bases.[18] |
Data Presentation: Recommended Reaction Parameters
The optimal conditions are highly substrate-dependent, but the following table provides a good starting point for optimization.
| Parameter | Reagent / Condition | Typical Range / Value | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | 1-5 mol% | Pd(0) sources may reduce homocoupling.[8] PdCl₂(dppf) is often effective for heteroaryl couplings.[19] |
| Ligand | SPhos, XPhos, PPh₃, dppf | 1.1 - 2.2 eq. relative to Pd | Bulky, electron-rich ligands often improve yields and reduce side reactions for N-heterocycles.[4][7] |
| Boronic Acid | Arylboronic Acid or Ester | 1.1 - 1.5 equivalents | Using a slight excess helps drive the reaction to completion. Esters can improve stability.[11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 equivalents | Weaker inorganic bases are often preferred to minimize dehalogenation.[4] |
| Solvent | Dioxane/H₂O, Toluene, DMF, THF | Varies | Aprotic solvents are generally preferred.[4] Aqueous mixtures are common but require careful optimization. |
| Temperature | 80 - 120 °C | Varies | Higher temperatures can increase reaction rate but may also promote byproduct formation.[12] Microwave heating can be effective.[8][17] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: In a dry Schlenk flask or microwave vial, combine 6-Bromo-1H-indazole (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[20]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).[12]
-
Degassing: Degas the entire reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 6-Bromo-1H-indazole is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[12]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 19. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in the Functionalization of Indazoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective functionalization of indazoles. Find troubleshooting guidance for common experimental issues and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the functionalization of indazoles and provides actionable solutions to improve regioselectivity.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor N1/N2 Regioselectivity in N-Alkylation (Near 1:1 Mixture) | Reaction conditions (base, solvent) are not optimal for differentiating the two nitrogen atoms. The electronic and steric properties of the indazole core are not being effectively utilized to favor one position. | For N1-Selectivity (Thermodynamic Product): • Use sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF). This combination is known to strongly favor N1-alkylation for a variety of indazole substrates.[1][2][3] • Employ cesium carbonate (Cs₂CO₃) in DMF; the cesium cation can chelate with substituents at the C7 position, sterically hindering N1 and thus favoring N2, but in other cases it has been used to achieve N1-selectivity.[2] • For certain electrophiles like α-halo carbonyls, thermodynamic equilibration can favor the more stable N1-substituted product.[4] |
| Difficulty Achieving N2-Selectivity in N-Alkylation | The N1 position is thermodynamically more stable, and reaction conditions may be allowing for equilibration to the N1-isomer.[1][4] Steric hindrance around the N2 position may be less significant than electronic factors favoring N1. | For N2-Selectivity (Kinetic Product): • Utilize Mitsunobu conditions (e.g., with DIAD or DEAD), which have been shown to favor N2-alkylation.[2] • Employ acidic conditions. For instance, trifluoromethanesulfonic acid (TfOH) with diazo compounds has demonstrated high selectivity for N2-alkylation.[2] • Introduce bulky substituents at the C7 position of the indazole ring to sterically block the N1 position.[2] • Electron-withdrawing groups (e.g., NO₂, CO₂Me) at the C7 position can electronically favor N2-alkylation.[5][6] |
| Low Yield or No Reaction in C-H Functionalization | The C-H bonds of the indazole ring, particularly on the benzene portion, have low reactivity. The catalyst or directing group being used may not be effective for the specific substrate. | • For C3-functionalization, consider an initial halogenation (iodination or bromination) followed by a cross-coupling reaction like Suzuki-Miyaura.[7] • To functionalize the C5 or C7 positions, a directing group strategy is often necessary.[7] For C7-olefination, an N,N-diisopropylcarbamoyl directing group at the N1 position has been shown to be effective with a rhodium catalyst.[5][7] |
| Incorrect Regioisomer in C-H Functionalization | The inherent electronic properties of the indazole ring are directing the reaction to an undesired position. The directing group strategy is not optimal for the desired position. | • For C3-functionalization, ensure that the N-position is protected (e.g., with an SEM group) to prevent competing N-functionalization and direct C3-lithiation.[7] • Carefully select the directing group based on the target position. An N-amide directing group can be used for C7-functionalization.[5] While methods for C5 functionalization of indazoles are still emerging, strategies used for indoles, such as a C3-carbonyl directing group for copper-catalyzed C5-H alkylation, may be adaptable.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in indazole functionalization?
A1: The regioselectivity in indazole functionalization is primarily governed by a combination of electronic and steric factors, as well as the reaction conditions which can favor either kinetic or thermodynamic control. The indazole ring exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being generally more thermodynamically stable.[1][4] Direct functionalization, such as alkylation, often yields a mixture of N1 and N2 substituted products.[1]
Q2: How do substituents on the indazole ring influence regioselectivity?
A2: Substituents play a crucial role in directing functionalization:
-
Steric Effects: Bulky substituents at the C3 or C7 positions can sterically hinder the adjacent nitrogen atom. For example, a large group at C7 will block the N1 position, thus favoring N2-alkylation.[1][2] Conversely, bulky groups at C3 can favor N1 alkylation.[1]
-
Electronic Effects: Electron-withdrawing groups (EWGs) like -NO₂ or -CO₂Me at the C7 position can significantly increase the acidity of the N1-proton and direct substitution to the N2 position.[5][6]
Q3: Which reaction conditions are recommended for selective N1-alkylation?
A3: For selective N1-alkylation, conditions that favor the thermodynamically more stable product are generally preferred. The combination of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) is a widely used and effective method for achieving high N1-selectivity.[1][2][3] This is often attributed to the coordination of the sodium cation with the N2-nitrogen.
Q4: What strategies can be employed for the regioselective functionalization of the indazole benzene ring?
A4: Functionalization of the C4, C5, C6, and C7 positions typically requires overcoming the lower reactivity of these C-H bonds compared to the pyrazole ring. A common and effective approach is the use of a directing group. For instance, an N,N-diisopropylcarbamoyl group attached to N1 can direct rhodium-catalyzed olefination to the C7 position.[5][7] For C5 functionalization, strategies analogous to those used for indoles, such as employing a directing group at a more reactive position to guide functionalization, are being explored.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data on the regioselectivity of indazole functionalization under various experimental conditions.
Table 1: Regioselectivity of N-Alkylation of 3-Substituted Indazoles
| 3-Substituent | Base | Solvent | N1:N2 Ratio | Reference |
| -H | NaH | THF | >99:1 | [5] |
| -CO₂Me | NaH | THF | >99:1 | [5] |
| -C(CH₃)₃ | NaH | THF | >99:1 | [5] |
| -CONH₂ | NaH | THF | >99:1 | [5] |
| -H | Cs₂CO₃ | DMF | (Varies) | [5] |
| -H | K₂CO₃ | MeCN | 2.8:1 | [5] |
Table 2: Influence of C7-Substituents on N-Alkylation Regioselectivity
| 7-Substituent | Base | Solvent | N1:N2 Ratio | Reference |
| -NO₂ | NaH | THF | 4:96 | [5][6] |
| -CO₂Me | NaH | THF | 4:96 | [5][6] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Highly Regioselective N1-Alkylation
-
Preparation: To a solution of the desired 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 50°C, monitoring the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
Protocol 2: General Procedure for Regioselective N2-Alkylation using TfOH
-
Preparation: To a solution of the 1H-indazole (1.0 eq) and the diazo compound (1.2 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add trifluoromethanesulfonic acid (TfOH, 0.2 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the residue by column chromatography to obtain the N2-alkylated indazole.[9]
Visualizations
Caption: Comparative workflow for N1 and N2-selective alkylation of indazoles.
Caption: Key factors influencing the regioselectivity of indazole functionalization.
References
- 1. Ruthenium(ii)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Rhodium-Catalyzed Regioselective C7-Olefination of Indazoles Using an N-Amide Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Bromo-1-methyl-1H-indazol-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 6-Bromo-1-methyl-1H-indazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine?
Common impurities can arise from several steps in the synthesis:
-
Isomeric Impurities: A significant challenge is the formation of isomers during the bromination and N-methylation steps.[1]
-
Starting Materials: Incomplete reactions can result in the presence of unreacted starting materials or intermediates in the final product.[1]
-
Side-Products: Over-bromination (di- or tri-bromination) can occur if the reaction conditions are not carefully controlled.[3] Additionally, side reactions involving the amine group are possible.
Q2: What are the recommended primary purification techniques for 6-Bromo-1-methyl-1H-indazol-4-amine?
The two primary purification techniques for this compound are:
-
Column Chromatography: This is the most common method for separating the desired product from isomers and other impurities.[1][4][5] Silica gel is typically used as the stationary phase.
-
Recrystallization: This technique can be employed for further purification to obtain a high-purity solid product, especially after an initial purification by column chromatography.[1][5]
Q3: How can I monitor the progress of the purification process effectively?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[1][5] It can be used to:
-
Identify the presence of impurities in the crude product.
-
Determine the optimal eluent system for column chromatography.
-
Track the separation of compounds during column chromatography.
-
Assess the purity of the fractions collected.
Troubleshooting Guides
Issue 1: Multiple Spots on TLC After Synthesis, Indicating Isomeric Impurities
The presence of multiple spots on a TLC plate, often with close Rf values, typically indicates a mixture of isomers.
Troubleshooting Workflow for Isomeric Impurities
Caption: Troubleshooting workflow for addressing isomeric impurities.
Corrective Actions:
-
Optimize Synthesis: For future syntheses, consider using N-Bromosuccinimide (NBS) for bromination, as it can offer better regioselectivity than liquid bromine.[1] Controlling the reaction temperature is also crucial. For N-methylation, experimenting with less polar solvents may improve the ratio of the desired N1 isomer.[1]
-
Column Chromatography: For the current batch, meticulous column chromatography is required. Use a long column for better resolution and a shallow gradient of a suitable eluent system (e.g., hexane/ethyl acetate) to effectively separate the isomers.[5]
Issue 2: Low Yield of Pure Product After Column Chromatography
A low recovery of the target compound after purification can be due to several factors.
Troubleshooting Low Yield Post-Purification
Caption: Logical steps to troubleshoot low product yield after chromatography.
Corrective Actions:
-
Optimize Chromatography Parameters: Ensure the crude product is properly adsorbed onto a small amount of silica gel before loading it onto the column to achieve a narrow band. The choice of eluent is critical; a system that gives your product an Rf value of ~0.3 on TLC is a good starting point.
-
Minimize Losses: Be meticulous during workup and extraction to avoid losing the product.[1] Ensure complete extraction from the aqueous layer.
Issue 3: Product "Oiling Out" During Recrystallization
Instead of forming crystals, the compound separates as a liquid phase. This is a common issue with compounds containing amine groups.[6]
Troubleshooting "Oiling Out" in Recrystallization
-
Slower Cooling: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystallization.[6]
-
Adjust Solvent System: Try increasing the proportion of the solvent in which the compound is more soluble.[6] This can prevent premature supersaturation at higher temperatures.
-
Use Seed Crystals: Adding a small, pure crystal of the product can provide a nucleation site and promote crystal growth.[6]
-
Lower Crystallization Temperature: If possible, select a solvent system that allows for crystallization to occur at a lower temperature.[6]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of 6-Bromo-1-methyl-1H-indazol-4-amine using silica gel chromatography.
Experimental Workflow for Column Chromatography
Caption: Step-by-step workflow for purification via column chromatography.
Methodology:
-
Eluent Selection: Use TLC to determine a suitable eluent system, typically a mixture of hexane and ethyl acetate.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack it into a glass column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting with a low-polarity solvent mixture and gradually increase the polarity. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified 6-Bromo-1-methyl-1H-indazol-4-amine.[5]
Protocol 2: Purification by Recrystallization
This protocol is for further purifying the compound after initial purification.
Methodology:
-
Solvent Selection: Identify a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Mixed solvent systems, such as methanol/water or ethanol/water, are often effective for indazole amines.[6]
-
Dissolution: In a flask, add the crude product and the minimum amount of the hot solvent required for complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Subsequently, cool the flask in an ice bath to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
While specific quantitative data for the purification of 6-Bromo-1-methyl-1H-indazol-4-amine is not extensively published, the following tables illustrate the expected outcomes of different purification strategies based on typical results for similar compounds.
Table 1: Illustrative Comparison of Purification Techniques
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Single Column Chromatography | 95-98% | 60-80% | Good for removing isomers and baseline impurities. | Can be time-consuming and use large solvent volumes. |
| Recrystallization | >99% | 70-90% (of input) | High purity, simple procedure. | Requires a solid product; not effective for all impurity profiles. |
| Sequential Purification (Column + Recrystallization) | >99.5% | 50-70% (overall) | Achieves the highest purity. | Lower overall yield due to multiple steps. |
Table 2: Example Eluent Systems for Column Chromatography
| Eluent System (v/v) | Target Compound Rf (Illustrative) | Common Impurities Eluted |
| Hexane / Ethyl Acetate (4:1) | 0.35 | Less polar by-products |
| Hexane / Ethyl Acetate (2:1) | 0.50 | Isomeric impurities may start to co-elute |
| Dichloromethane / Methanol (98:2) | 0.40 | More polar impurities |
References
Optimizing ligand and base combination for Buchwald-Hartwig amination
Welcome to the Technical Support Center for Buchwald-Hartwig Amination. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize C-N cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a Buchwald-Hartwig amination to fail or give low yields?
A1: A frequent and often underestimated cause for reaction failure or low yield is the poor solubility of the inorganic base in the reaction solvent.[1] Other prevalent issues include catalyst deactivation or poisoning, the selection of an inappropriate ligand or base for the specific substrate, and inherent reactivity challenges with certain aryl halides, such as aryl chlorides.[2]
Q2: How do I select the appropriate base for my reaction?
A2: The choice of base is critical and highly dependent on the substrates. Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often lead to higher reaction rates.[3][4] However, these can cause the decomposition of substrates with sensitive functional groups. For such cases, weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are better alternatives.[4] For particularly sensitive substrates, a combination of an organic base (e.g., DBU) and an inorganic base can be an effective solution.[4]
Q3: What is the best solvent for a Buchwald-Hartwig amination?
A3: Toluene is a commonly used solvent. Ethereal solvents like dioxane, THF, and t-BuOH are also frequently employed.[3][5] The choice of solvent can significantly impact the reaction rate and selectivity. For instance, when using aryl iodides, which can be challenging substrates due to the inhibitory effect of the iodide salt formed, a solvent like toluene that does not solubilize NaI can be beneficial.[6] It is crucial to use anhydrous and degassed solvents to avoid catalyst deactivation.[7]
Q4: My reaction with an aryl chloride is very slow or not working. What should I do?
A4: Aryl chlorides are generally less reactive than aryl bromides or iodides due to the stronger C-Cl bond, making oxidative addition more difficult.[2] To improve the reaction, consider using more electron-rich and bulky phosphine ligands, such as XPhos or RuPhos, which have been developed to facilitate the coupling of challenging substrates like aryl chlorides.[8] Increasing the reaction temperature and catalyst loading might also be necessary.[9]
Q5: I am observing hydrodehalogenation of my aryl halide as a major side product. How can I minimize this?
A5: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, can compete with the desired amination, especially with electron-rich aryl halides. This side reaction can be minimized by the careful selection of the phosphine ligand.[9] Screening different ligands is recommended to find one that promotes reductive elimination over β-hydride elimination.
Q6: How can I avoid the diarylation of my primary amine?
A6: The monoarylated primary amine product can sometimes be more reactive than the starting primary amine, leading to the formation of a diarylated side product. To favor monoarylation, using a larger excess of the primary amine can be effective.[10] Alternatively, using ammonia equivalents like benzophenone imine, followed by hydrolysis, can be a successful strategy to obtain the primary aniline.[6]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | 1. Inactive catalyst. 2. Poor solubility of the base. 3. Inappropriate ligand/base combination. 4. Low reaction temperature. | 1. Use a pre-catalyst or ensure the in-situ generation of the active Pd(0) species. Ensure all reagents and solvents are anhydrous and degassed. 2. Choose a solvent that can better dissolve the base, or try a different base. 3. Screen a panel of ligands and bases. For aryl chlorides, use bulky, electron-rich ligands. 4. Increase the reaction temperature. |
| Formation of side products (e.g., hydrodehalogenation) | 1. β-hydride elimination is competing with reductive elimination. 2. The chosen ligand is not optimal. | 1. Screen different phosphine ligands to find one that favors reductive elimination. 2. Adjust the reaction temperature, as higher temperatures can sometimes favor side reactions. |
| Starting material is consumed, but no desired product is formed | 1. Catalyst poisoning. 2. Product degradation under reaction conditions. | 1. Ensure the purity of all reagents and solvents. Substrates with certain functional groups (e.g., azo groups) can poison the catalyst.[3] 2. Lower the reaction temperature or reaction time. Check the stability of the product under the reaction conditions. |
| Inconsistent results/poor reproducibility | 1. Presence of adventitious water or oxygen. 2. Variable quality of reagents or solvents. | 1. Use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). Use anhydrous, degassed solvents. 2. Use high-purity reagents and solvents from a reliable source. |
Data Presentation: Ligand and Base Screening
The following tables provide examples of how the choice of ligand and base can affect the yield of the Buchwald-Hartwig amination for a specific reaction.
Table 1: Coupling of 5-Bromopyrimidine with Morpholine
| Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Xantphos | NaOt-Bu | Toluene | 100 | 18 | 90 |
| Xantphos | K₃PO₄ | Toluene | 100 | 18 | 75 |
| BINAP | NaOt-Bu | Toluene | 100 | 18 | 85 |
| P(o-tol)₃ | NaOt-Bu | Toluene | 100 | 24 | 60 |
Data compiled from representative literature procedures. Yields are isolated yields and may vary.[11]
Table 2: Coupling of 2-Chlorotoluene with Aniline
| Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | NaOt-Bu | Dioxane | 110 | 24 | 95 |
| RuPhos | NaOt-Bu | Dioxane | 110 | 24 | 92 |
| BrettPhos | LiHMDS | THF | 80 | 24 | 88 |
| dppf | Cs₂CO₃ | Toluene | 110 | 48 | 45 |
This table presents illustrative data to demonstrate the impact of ligand and base selection.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for a small-scale reaction. Conditions should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (1-10 mol%)
-
Base (e.g., NaOt-Bu, 1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried glassware and magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried vial or flask containing a magnetic stir bar, add the aryl halide, palladium pre-catalyst, and phosphine ligand.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the base. Then, add the amine (if liquid, via syringe; if solid, add with the other solids).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the mixture at the desired temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by an appropriate method (e.g., column chromatography).
Protocol for High-Throughput Screening of Reaction Conditions
This protocol outlines a method for rapidly screening different ligands, bases, and solvents in a 96-well plate format.
Materials:
-
96-well aluminum reaction block
-
Glass vials with stir bars
-
Teflon-lined sealing mats
-
Stock solutions of aryl halide, amine, palladium pre-catalyst, and ligands in a suitable solvent
-
Solid bases
Procedure:
-
Preparation: Arrange the glass vials in the 96-well block.
-
Reagent Dispensing:
-
Dispense the solid bases into the appropriate wells.
-
Using a multichannel pipette, add the stock solution of the aryl halide to all wells.
-
Add the stock solutions of the different ligands to the designated rows or columns.
-
Add the stock solution of the palladium pre-catalyst to all wells.
-
Initiate the reactions by adding the stock solution of the amine to all wells.
-
-
Reaction: Seal the 96-well plate with the sealing mat and place it on a magnetic stirrer hotplate. Stir at the desired temperature for the specified time.
-
Quenching and Analysis: After cooling, unseal the plate and quench the reactions with a suitable solvent containing an internal standard. Analyze the yield in each well by GC-MS or LC-MS.
Visualizations
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography for Indazole Derivative Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of indazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are my N1 and N2 substituted indazole isomers co-eluting during column chromatography?
A1: The co-elution of N1 and N2 indazole isomers is a frequent challenge due to their similar polarities and structural resemblance.[1] Alkylation of the indazole ring often yields a mixture of these regioisomers, necessitating careful chromatographic separation.[2][3] The separation can be difficult as they may have very close Rf values on a TLC plate.
Q2: I'm observing significant peak tailing or streaking with my indazole derivative on a silica gel column. What is the cause and how can I fix it?
A2: Peak tailing or streaking of indazole derivatives on silica gel is typically caused by strong acid-base interactions between the basic nitrogen atoms in the indazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[4][5] This interaction leads to uneven elution and can result in poor separation and broad peaks. To mitigate this, you can:
-
Add a basic modifier to the mobile phase: Incorporating a small amount of a competing base, such as 0.5-2% triethylamine (TEA), can neutralize the acidic sites on the silica.[5][6]
-
Deactivate the silica gel: Before loading your sample, you can flush the packed column with a solvent system containing 1-3% triethylamine.[6][7]
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina.[4]
Q3: My indazole compound appears to be degrading on the silica gel column. What should I do?
A3: Some indazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during purification.[4][8] If you suspect your compound is unstable, consider the following:
-
Deactivate the silica gel: As mentioned for peak tailing, pre-treating the silica gel with a base like triethylamine can reduce its acidity.[4][7]
-
Use a less acidic stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.[4]
-
Perform a quick filtration: If the impurities are significantly different in polarity, a rapid filtration through a plug of silica might be sufficient to remove them without prolonged exposure.[7]
Q4: How do I choose an appropriate solvent system for the column chromatography of my indazole derivative?
A4: The ideal solvent system should provide a good separation of your target compound from impurities. A good starting point is to use Thin-Layer Chromatography (TLC) to screen different solvent systems. Aim for an Rf value of approximately 0.2-0.4 for your desired compound to ensure good separation on the column.[5][9] Common solvent systems for indazole derivatives include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[10][11]
Q5: My crude sample is not soluble in the mobile phase I plan to use for the column. How can I load it onto the column?
A5: If your crude mixture has poor solubility in the eluent, you can use a "dry loading" technique.[12] This involves pre-adsorbing your sample onto a small amount of silica gel. First, dissolve your crude product in a suitable solvent, then add a small amount of silica gel and evaporate the solvent until you have a dry, free-flowing powder.[12] This powder can then be carefully added to the top of your packed column.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of N1/N2 Isomers | - Isomers have very similar polarities.- Inappropriate solvent system. | - Optimize the mobile phase using different solvent combinations. Sometimes a switch from ethyl acetate/hexane to dichloromethane/methanol can improve selectivity.- Consider using a different stationary phase, such as alumina.- Employ gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.[7] |
| Peak Tailing/Streaking | - Strong interaction between the basic indazole and acidic silica gel.[4][5] | - Add 0.5-2% triethylamine (TEA) or another suitable base to the mobile phase to mask the acidic silanol groups.[5][6]- Pre-treat the silica gel by flushing the column with a solvent containing TEA before loading the sample.[6][7] |
| Compound Not Eluting from the Column | - The mobile phase is not polar enough.- The compound has very strong interactions with the silica gel. | - Gradually increase the polarity of the mobile phase (gradient elution).- If the compound is still retained, a "flush" with a highly polar solvent system (e.g., 10-20% methanol in dichloromethane with 1% TEA) can be attempted.[5] |
| Compound Degradation on the Column | - The indazole derivative is sensitive to the acidic nature of silica gel.[4][8] | - Use a deactivated silica gel by pre-flushing with a basic solution.[4][7]- Switch to a neutral or basic stationary phase like alumina.[4]- Minimize the time the compound spends on the column by using flash chromatography. |
| Co-elution with Other Impurities | - Insufficient separation between the product and byproducts from the synthesis. | - Perform a thorough TLC analysis with various solvent systems to find one that resolves all components.- Consider using a different stationary phase with different selectivity.- If co-elution persists, preparative HPLC might be necessary for high-purity isolation.[13] |
Data Presentation: TLC and Column Conditions for Indazole Derivatives
The following table summarizes typical TLC and column chromatography conditions used for the purification of indazole derivatives. Note that optimal conditions will vary depending on the specific substituents on the indazole ring.
| Indazole Derivative Type | Stationary Phase | Mobile Phase (Eluent) | Typical TLC Rf | Notes |
| General N-substituted indazoles | Silica Gel | Ethyl acetate / Hexane (e.g., 1:3) | 0.2 - 0.5 | A common starting point for many derivatives.[11] |
| 6-Nitro-1H-indazole-3-carbaldehyde | Silica Gel | Petroleum ether / Ethyl acetate (8:2) | 0.30 | Optimal for good separation from impurities.[10] |
| 1-Butyl-1H-indazole-3-carboxamide | Silica Gel | Ethyl acetate / Hexane (1:3) | Not specified | Used for purification of a series of carboxamide derivatives.[11] |
| Amino-alcohol indazole derivative | Silica Gel | Dichloromethane / Methanol with ~1% TEA | 0.2 - 0.4 | The addition of TEA is crucial to prevent streaking of the amine.[5] |
| N1/N2 Isomers of 5-cyano indazoles | Alumina | Methanol / Dichloromethane (1:9) | Not specified | Alumina was used to separate the regioisomers. |
Experimental Protocols
Protocol: General Column Chromatography Purification of an Indazole Derivative on Silica Gel
This protocol outlines a general procedure for the purification of an indazole derivative using flash column chromatography.
1. Materials and Equipment:
-
Crude indazole derivative
-
Silica gel (230-400 mesh)
-
Mobile phase solvents (e.g., HPLC grade hexane and ethyl acetate)
-
Triethylamine (TEA) (optional, if needed)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
2. Method Development using Thin-Layer Chromatography (TLC):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate).
-
Visualize the plate under a UV lamp and/or with a chemical stain.
-
The ideal solvent system will show good separation between the desired product and impurities, with an Rf value for the product of approximately 0.2-0.4.[5]
-
If streaking is observed, add 0.5-2% TEA to the developing solvent and re-run the TLC.
3. Column Packing:
-
Choose an appropriate size column based on the amount of crude material.
-
Secure the column in a vertical position.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks or air bubbles.
4. Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase. Carefully apply the solution to the top of the silica bed.
-
Dry Loading (for samples with poor solubility): Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.[12]
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting the eluent in fractions.
-
You can start with an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).[7]
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
6. Isolation of the Purified Compound:
-
Combine the fractions that contain the pure desired product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified indazole derivative.
Mandatory Visualization
Caption: Troubleshooting workflow for indazole derivative purification.
References
- 1. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. Purification [chem.rochester.edu]
- 8. Purification [chem.rochester.edu]
- 9. silicycle.com [silicycle.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. shimadzu.com [shimadzu.com]
Addressing solubility issues during the workup of indazole reactions
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the workup of indazole reactions, with a specific focus on resolving solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my indazole product often insoluble in common organic solvents during workup?
A1: Indazole and its derivatives can exhibit poor solubility due to their rigid, planar bicyclic structure and potential for strong intermolecular interactions, such as hydrogen bonding and π-π stacking. The parent indazole ring is a crystalline solid that is soluble in acidic solutions but has limited solubility in water, ether, and alcohol.[1] The solubility of substituted indazoles is highly dependent on the nature of the functional groups attached. Bulky, non-polar groups may increase solubility in non-polar organic solvents, while polar functional groups can enhance solubility in more polar solvents.[2]
Q2: How does N1 vs. N2 substitution affect the solubility of my product?
A2: The position of substitution on the indazole nitrogen (N1 or N2) can significantly influence the physical properties and solubility of the resulting regioisomers. Direct alkylation of an indazole often yields a mixture of N1 and N2 products, which can complicate workup and purification.[3][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][5][6] This difference in stability and structure between N1 and N2 isomers can lead to different crystal packing and solvation properties, resulting in varied solubilities that can sometimes be exploited for separation via recrystallization.[7]
Q3: My product seems to be soluble in neither the aqueous nor the organic layer. What could be happening?
A3: This issue often arises when the product precipitates at the interface between the aqueous and organic layers during an extraction.[8] This can be caused by a combination of factors, including the product having amphiphilic properties or being a salt that is not sufficiently soluble in either phase. Adjusting the pH of the aqueous layer can be a crucial step. Since indazole is amphoteric (it can act as both an acid and a base), its charge state and solubility are highly pH-dependent.[9] Acidifying the aqueous layer will protonate the indazole, potentially increasing its aqueous solubility, while making it basic will deprotonate it.
Q4: What are common impurities in indazole reactions that might cause solubility problems or complicate workup?
A4: Common impurities include unreacted starting materials, reagents like triphenylphosphine oxide (from Mitsunobu reactions), and side products from the reaction.[5][10] In N-alkylation reactions, the most common "impurity" is the undesired regioisomer (N1 or N2).[4][11] In Suzuki couplings, byproducts from the protodeboronation of the boronic acid can be present.[12] These impurities can sometimes co-precipitate with the desired product or form oils, making isolation and purification challenging.[13]
Troubleshooting Guides
This section provides detailed solutions for specific problems you may encounter during the workup of your indazole reaction.
Guide 1: Product Precipitates During Aqueous Workup
Problem: Upon adding water or an aqueous solution (e.g., NaHCO₃, brine) to quench the reaction or during extraction, the desired product crashes out of solution as a solid.
Solution Workflow:
Caption: Troubleshooting logic for product precipitation.
Detailed Steps:
-
Assess the Situation : If a solid precipitates, do not discard it. It is likely your product.
-
Solvent Selection : Before proceeding, test the solubility of a small amount of the crude solid in different workup solvents like Ethyl Acetate (EtOAc), Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane.
-
pH Adjustment : Indazoles are amphoteric, with pKa values around 1.0 for protonation and 14 for deprotonation.[9] Your product's solubility may dramatically change with pH.
-
If your indazole has a basic handle (e.g., an amine), adding dilute acid (like 1M HCl) may dissolve it in the aqueous layer. You can then re-precipitate or extract it after basifying.
-
The parent indazole NH is weakly acidic. Adding a base (like 1M NaOH) can form the indazolate anion, which may be more soluble in water.
-
-
Extraction Strategy :
-
If the product is soluble in a standard organic solvent, re-attempt the extraction using a larger volume of that solvent to keep the product dissolved.[10]
-
If using a highly polar solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for the reaction, ensure it is sufficiently diluted with a large volume of water during the workup to avoid product precipitation and facilitate extraction.[10] A common rule of thumb is to use at least 5-10 volumes of water for every volume of DMF/DMSO.[10]
-
-
Filtration as an Alternative : If the product is clean and highly insoluble in both aqueous and organic layers, filtration can be an effective purification method. Simply filter the mixture, wash the collected solid with water to remove inorganic salts, and then with a non-polar solvent like hexanes or ether to remove non-polar impurities.[12]
Guide 2: Separating N1 and N2 Regioisomers
Problem: The reaction has produced a mixture of N1 and N2 alkylated indazoles that are difficult to separate.
Solutions:
-
Flash Column Chromatography : This is the most common laboratory method for separating N1/N2 isomers.[3][5] The polarity difference between the two isomers is often sufficient for separation on silica gel. A gradient elution from a non-polar solvent (e.g., Hexane) to a more polar solvent (e.g., Ethyl Acetate) is typically effective.[14][15]
-
Recrystallization : For larger-scale operations, recrystallization can be a more efficient method to separate isomers by exploiting their different solubilities.[7][13] Finding the right solvent or solvent system is key.[13][16]
Recrystallization Solvent Systems for Indazole Isomer Separation
| Product Type | Mixed Solvent System | Purity Achieved | Reference |
| 6-nitro-1-(2-pyrrolidinylethyl)-indazole | Methanol / Water | >99.5% | [7] |
| 5-amino-1-(2-hydroxyethyl)-indazole | Acetone / Water | >99.5% | [7] |
| 5-amino-2-(2,2-dimethoxyethyl)-indazole | Tetrahydrofuran / Water | >99.1% | [7] |
This data is adapted from a patent describing specific isomer separations.[7] The optimal solvent system for your compound will require screening.
General Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
Guide 3: Low Recovery or Oiling Out During Crystallization
Problem: During attempts to purify the indazole product by recrystallization, the yield is very low, or the compound separates as an oil instead of forming crystals.
Troubleshooting Steps:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery Yield | 1. Too much solvent was used during dissolution. 2. The product has significant solubility in the cold solvent. 3. Premature crystallization occurred during a hot filtration step. | 1. Use the absolute minimum amount of hot solvent required to dissolve the solid.[13] 2. Ensure the cooling step is thorough by using an ice bath. If solubility is still high, screen for a different solvent where the product is less soluble when cold. 3. Preheat the filtration funnel and flask to prevent the solution from cooling and crystallizing too early. |
| Compound "Oils Out" | 1. The solution is cooling too quickly. 2. The compound is significantly impure (impurities depress the melting point). 3. The boiling point of the solvent is higher than the melting point of the solute. | 1. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly by insulating the flask.[13] 2. Consider a pre-purification step, such as passing the crude material through a short plug of silica gel, to remove major impurities before attempting recrystallization.[13] 3. Select a solvent with a lower boiling point. |
| No Crystals Form | 1. The solution is not supersaturated. 2. Nucleation is not occurring. | 1. Evaporate some of the solvent to increase the concentration and re-cool. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure product.[13][17] |
Key Experimental Protocols
Protocol 1: N1-Selective Alkylation of 1H-Indazole (Thermodynamic Control)
This protocol is adapted from literature procedures demonstrating high N1-selectivity using sodium hydride in THF.[3][5][11]
-
Preparation : To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous Tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation : Allow the suspension to stir at room temperature for 30-60 minutes.
-
Alkylation : Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction : Stir the reaction at room temperature or gently heat to 50 °C if necessary.[3] Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Workup : Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[3]
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[3]
Protocol 2: General Procedure for Suzuki Coupling of a Bromo-Indazole
This is a general protocol adapted from literature and may require optimization for specific substrates.[12][14][18]
-
Setup : In a reaction vessel, combine the bromo-indazole derivative (1.0 eq), the aryl- or heteroarylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition : Add a solvent system, typically a mixture of an organic solvent and water (e.g., 4:1 Dioxane/water).[12][14]
-
Degassing : Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%).
-
Reaction : Heat the reaction mixture (typically 80-100 °C) with stirring. Monitor progress by TLC or LC-MS.
-
Workup : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., EtOAc).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.[12]
References
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Indazole - Wikipedia [en.wikipedia.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. pure.mpg.de [pure.mpg.de]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 15. m.youtube.com [m.youtube.com]
- 16. mt.com [mt.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 6-Bromo-4-fluoro-1H-indazole
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 6-Bromo-4-fluoro-1H-indazole, a key intermediate in medicinal chemistry. Due to the limited availability of public experimental data for this specific compound, this guide leverages data from structurally related indazole derivatives to provide a predictive and comparative framework for analysis.
Executive Summary
Data Presentation: Comparative NMR Data
The following tables summarize the reported ¹H and ¹³C NMR data for compounds structurally related to this compound. This comparative data can be used to predict the spectral features of the target molecule and to aid in the analysis of experimentally obtained spectra.
Table 1: ¹H NMR Spectral Data of Substituted Indazoles
| Compound | Solvent | H3 (ppm) | H4 (ppm) | H5 (ppm) | H7 (ppm) | Other Protons (ppm) |
| 6-Bromo-1H-indazole (Predicted) | - | ~8.0 (s) | ~7.5 (d) | ~7.3 (dd) | ~7.7 (d) | NH: ~13.0 (br s) |
| 5-Bromo-6-fluoro-1H-indazole | - | - | 7.92 (d) | - | 7.45 (d) | NH: 13.2 (br s) |
| 4-Fluoro-1H-indazole | - | - | - | - | - | Aromatic: 7.0-7.5 (m) |
| 6-Nitro-3-phenyl-1H-indazole | CDCl₃ | - | 8.14-8.07 (m) | 7.61-7.51 (m) | 8.26 (s) | Phenyl: 7.98-7.96 (m), 7.61-7.51 (m); NH: 11.63 (br) |
Note: "s" denotes singlet, "d" denotes doublet, "dd" denotes doublet of doublets, "m" denotes multiplet, and "br s" denotes broad singlet.
Table 2: ¹³C NMR Spectral Data of Substituted Indazoles
| Compound | Solvent | C3 (ppm) | C3a (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | C7 (ppm) | C7a (ppm) |
| 6-Bromo-1H-indazole (Predicted) | - | ~135.0 | ~110.0 | ~122.0 | ~125.0 | ~118.0 | ~120.0 | ~140.0 |
| 6-Nitro-3-phenyl-1H-indazole [1] | CDCl₃ | 146.56 | - | 122.07 | 116.19 | 146.99 | 106.96 | 140.32 |
Experimental Protocols
Acquiring high-quality ¹H and ¹³C NMR data is crucial for accurate structural elucidation. The following is a generalized experimental protocol for the NMR analysis of small organic molecules like this compound.
Sample Preparation
-
Sample Quantity : For ¹H NMR, dissolve 5-25 mg of the compound in a suitable deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[2]
-
Solvent Selection : Choose a deuterated solvent in which the sample is fully soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD).[2] The choice of solvent can slightly affect the chemical shifts.
-
Filtration : To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Sample Volume : The final volume of the sample in the NMR tube should be approximately 0.6-0.7 mL.[2]
Data Acquisition
-
Instrumentation : Utilize a high-resolution NMR spectrometer, typically with a proton resonance frequency of 400 MHz or higher.[2]
-
Locking and Shimming : Insert the NMR tube into the spectrometer probe. The instrument's lock system will use the deuterium signal from the solvent to stabilize the magnetic field. Perform shimming of the magnetic field to optimize its homogeneity, which is essential for obtaining sharp spectral lines.[2]
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
Due to the low sensitivity of the ¹³C nucleus, a larger number of scans is typically required.[2]
-
A relaxation delay of 2-5 seconds is common to allow for the typically longer relaxation times of quaternary carbons.
-
Mandatory Visualization
The following diagram illustrates the chemical structure of this compound with atom numbering, which is essential for the assignment of NMR signals.
Caption: Structure of this compound with atom numbering.
This guide provides a foundational framework for the ¹H and ¹³C NMR analysis of this compound. By comparing the spectral data of related compounds and adhering to standardized experimental protocols, researchers can confidently elucidate the structure of this and other novel indazole derivatives.
References
Confirming the Mass of Indazole Derivatives: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the precise confirmation of a molecule's mass is a critical step in the synthesis and characterization of novel compounds. This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of indazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical methods to aid in the selection of the most appropriate technique for your research needs.
Indazole and its derivatives are key pharmacophores in a wide range of biologically active molecules. Accurate mass determination is fundamental to confirming the identity and purity of these synthesized compounds. Mass spectrometry (MS) stands out as the gold standard for this purpose, offering exceptional sensitivity and accuracy.[1] This guide will delve into the nuances of employing MS for the analysis of indazole derivatives, focusing on the most common ionization techniques and mass analyzers.
Performance Comparison of Key Mass Spectrometry Techniques
The choice of mass spectrometry platform is dictated by the specific needs of the analysis, including the nature of the analyte, the required accuracy, and the desired throughput. High-resolution mass spectrometry (HRMS) is a pivotal tool, providing highly accurate mass measurements that enable precise compound identification.[2] Techniques like Time-of-Flight (TOF) and Orbitrap MS offer the high mass accuracy and resolution necessary to distinguish between compounds with very similar molecular weights.[3]
Below is a summary of quantitative data obtained for various indazole derivatives using different mass spectrometry techniques. The data highlights the high accuracy achievable with modern instrumentation.
| Indazole Derivative | Ionization Technique | Mass Analyzer | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Mass Accuracy (ppm) | Reference |
| N-(3-Bromophenyl)-1-butyl-1H-indazole-3-carboxamide | ESI | Not Specified | 308.1760 | 308.1760 | - | [1] |
| 1-Butyl-N-(4-hydroxyphenyl)-1H-indazole-3-carboxamide | ESI | Not Specified | 324.1711 | 324.1711 | - | [1] |
| 1-Butyl-N-(pyridin-2-yl)-1H-indazole-3-carboxamide | ESI | Not Specified | 307.3970 | 308.1721 | - | [1] |
| 7-Methyl-1H-indazole-3-carboxamide Metabolite (Hydroxylated) | ESI | Triple Quadrupole | - | - | - | [4] |
| N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA) | ESI | Q-TOF | 392.27011 | - | < 5 | [5] |
| 5F-MDMB-PICA | ESI | Orbitrap | 399.20557 ([M+Na]⁺) | 399.20557 | < 5 | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the mass spectrometry analysis of indazole derivatives.
Protocol 1: LC-MS/MS for the Quantification of 7-Methyl-1H-indazole-3-carboxamide[4]
This protocol is designed for the sensitive and specific quantification of 7-Methyl-1H-indazole-3-carboxamide and its metabolites in biological matrices.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source.
-
-
Sample Preparation (Solid Phase Extraction):
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample (e.g., plasma or urine with an internal standard) onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
The reconstituted sample is injected into the LC-MS/MS system.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination[6][7]
This protocol is suitable for the precise mass confirmation of newly synthesized indazole derivatives.
-
Instrumentation:
-
UHPLC system.
-
Quadrupole-Orbitrap mass spectrometer with a heated electrospray ionization (HESI) source.
-
-
Sample Preparation:
-
Dissolve the synthesized indazole derivative in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
-
For direct infusion, dilute the sample in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
HRMS Analysis:
-
LC-HRMS:
-
Inject the sample onto a suitable C18 column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Acquire data in full scan mode over a mass range of m/z 100-1000.
-
Set the mass resolution to a high value (e.g., 70,000).
-
-
Direct Infusion:
-
Introduce the sample directly into the ESI source at a low flow rate.
-
-
Data Analysis:
-
Process the acquired data using appropriate software.
-
The allowable mass deviation for accurate mass confirmation is typically within 5 ppm.[7]
-
-
Comparison with Alternative Techniques: Mass Spectrometry vs. NMR Spectroscopy
While mass spectrometry excels at providing precise molecular weight information, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for complete structural elucidation.[8] The two techniques are often used in a complementary fashion.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Molecular weight and formula (HRMS), fragmentation patterns | Detailed molecular structure, connectivity, and spatial arrangement of atoms |
| Sensitivity | High (picomole to femtomole)[9] | Low (micromole to nanomole)[8] |
| Reproducibility | Average[10] | Very high[10] |
| Sample Requirements | Small sample amounts, requires ionization | Larger sample amounts, non-destructive |
| Quantitative Analysis | Can be quantitative with appropriate standards | Inherently quantitative[9] |
| Throughput | High | Low |
For the specific task of confirming the mass of a synthesized indazole derivative, mass spectrometry is the more direct and sensitive technique. However, for unambiguous structure confirmation and to distinguish between isomers, NMR spectroscopy is indispensable.[11]
Visualizing the Workflow
To better illustrate the process of mass spectrometry analysis, the following diagrams outline the general workflow and the relationship between the key analytical techniques.
Conclusion
Mass spectrometry is an indispensable tool for confirming the molecular weight of synthesized indazole derivatives. High-resolution techniques such as ESI-QTOF and ESI-Orbitrap provide highly accurate mass data, which is essential for verifying the elemental composition of a target molecule. When combined with chromatographic separation and complemented by NMR for full structural elucidation, researchers can have a high degree of confidence in the identity and purity of their compounds. The choice of ionization source and mass analyzer should be tailored to the specific properties of the indazole derivative and the analytical goals.
References
- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apple Academic Press [appleacademicpress.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
- 7. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 9. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 10. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
Comparative Guide to HPLC Methods for Purity Assessment of 6-Bromo-4-fluoro-1H-indazole
This guide provides a comparative analysis of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for assessing the purity of 6-Bromo-4-fluoro-1H-indazole, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a comparison of method performance, and visual workflows to aid in method selection and implementation.
Introduction to Purity Assessment
This compound is a heterocyclic compound whose purity is paramount for the successful synthesis of downstream products and for regulatory compliance. HPLC is a primary technique for determining the purity of non-volatile and thermally labile compounds, providing high-resolution separation of the main compound from its impurities. The methods presented here are designed to be robust and suitable for routine quality control.
Potential Impurities in this compound
Impurities in this compound can originate from starting materials, byproducts of the synthesis, or degradation. A common synthetic route involves the cyclization of a brominated and fluorinated phenylhydrazine derivative. Based on this, potential impurities may include:
-
Starting Materials: Unreacted precursors such as 4-bromo-2-fluoro-1-nitrobenzene or related substituted anilines.
-
Isomeric Impurities: Regioisomers formed during the indazole ring formation, for example, 4-Bromo-6-fluoro-1H-indazole.
-
Over-brominated Species: Introduction of a second bromine atom onto the indazole ring.
-
Dehalogenated Impurities: Loss of the bromine or fluorine atom.
-
Residual Solvents and Reagents: Trace amounts of solvents or reagents used in the synthesis and purification steps.
The HPLC methods detailed below are designed to effectively separate the this compound peak from these potential impurities.
Comparison of HPLC Methods
Two distinct RP-HPLC methods are compared: a standard C18 column method offering robust and reliable performance, and a method utilizing a Pentafluorophenyl (PFP) column, which can offer alternative selectivity for halogenated aromatic compounds.
| Parameter | Method 1: Standard C18 | Method 2: PFP Column with Fast Gradient |
| Column | C18, 4.6 x 150 mm, 5 µm | Pentafluorophenyl (PFP), 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B | 0-10 min: 40-80% B; 10-12 min: 80-95% B; 12-14 min: 95% B; 14.1-16 min: 40% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 5 µL |
| Run Time | 35 minutes | 16 minutes |
| Expected Performance | Good resolution for a wide range of impurities, established and robust. | Faster analysis time, alternative selectivity for halogenated and aromatic compounds. |
Experimental Protocols
Sample Preparation
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration, typically around 1 mg/mL for the main sample and diluted further for impurity standards.
Method 1: Standard C18 Protocol
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix well.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-20 min: Linearly increase Mobile Phase B from 30% to 70%.
-
20-25 min: Linearly increase Mobile Phase B from 70% to 90%.
-
25-30 min: Hold at 90% Mobile Phase B.
-
30.1-35 min: Return to initial conditions (30% Mobile Phase B) and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Method 2: PFP Column with Fast Gradient Protocol
-
Instrumentation: A standard HPLC or UPLC system with a UV detector.
-
Column: Pentafluorophenyl (PFP), 4.6 x 100 mm, 3.5 µm particle size.
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix well.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-10 min: Linearly increase Mobile Phase B from 40% to 80%.
-
10-12 min: Linearly increase Mobile Phase B from 80% to 95%.
-
12-14 min: Hold at 95% Mobile Phase B.
-
14.1-16 min: Return to initial conditions (40% Mobile Phase B) and equilibrate.
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
Method Comparison and Discussion
-
Method 1 (Standard C18) is a conventional and widely used approach that provides excellent separation for a broad range of non-polar to moderately polar compounds. The longer run time allows for high resolution of closely eluting peaks. This method is a reliable starting point for purity analysis and is easily transferable between laboratories.
-
Method 2 (PFP Column with Fast Gradient) offers a significant reduction in analysis time, which is advantageous for high-throughput screening. PFP columns provide unique selectivity due to multiple interaction mechanisms, including dipole-dipole, pi-pi, and hydrophobic interactions. This can be particularly beneficial for separating halogenated aromatic isomers that may be challenging to resolve on a standard C18 column. The higher flow rate and shorter column length contribute to the faster analysis.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for HPLC analysis and the logical comparison of the two proposed methods.
Caption: General workflow for HPLC purity assessment.
A Comparative Guide to the Biological Potency of Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] This guide offers an objective comparison of the biological potency of various substituted indazoles, with a focus on their activity as protein kinase inhibitors. The information is supported by experimental data to aid researchers in drug discovery and development.
Quantitative Bioactivity Data of Substituted Indazoles
The biological potency of substituted indazoles is frequently quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. Lower IC50 values are indicative of higher potency. The following tables summarize the IC50 values for several substituted indazoles against various protein kinase targets.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
FGFRs are a family of receptor tyrosine kinases that are often dysregulated in various cancers, making them a key therapeutic target.[3][4]
| Compound | Target Kinase | IC50 (nM) | Reference |
| 7n | FGFR1 | 15.0 | [3] |
| 7r | FGFR1 | 2.9 | [3] |
| 99 | FGFR1 | 2.9 | [1] |
| 101 | FGFR1 | 69.1 ± 19.8 | [1] |
| 102 | FGFR1 | 30.2 ± 1.9 | [1] |
| Compound 1 | FGFR1 | 100 | [5] |
| 9d | FGFR1 | 15.0 | [6] |
| 9u | FGFR1 | 3.3 | [6] |
Structure-Activity Relationship (SAR) Insights for FGFR Inhibitors: Studies have shown that for 1H-indazol-3-amine derivatives, the N-ethylpiperazine group is important for both enzyme inhibitory and cellular activity.[1] Further optimization of the indazole scaffold and hydrophobic substituents can lead to increased ligand-receptor interactions and improved physicochemical properties.[6] For instance, compound 7r emerged as a highly potent FGFR1 inhibitor through structural optimization.[3]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Axitinib | VEGFR1 | 0.1 - 1.2 | [7] |
| VEGFR2 | 0.2 | [7] | |
| VEGFR3 | 0.1 - 0.3 | [7] | |
| Pazopanib | VEGFR1 | 10 | [7] |
| VEGFR2 | 30 | [7] | |
| VEGFR3 | 47 | [7] |
Other Kinase Inhibitors
Substituted indazoles have demonstrated inhibitory activity against a range of other kinases involved in cell cycle regulation and signaling.
| Compound | Target Kinase | IC50 (nM) | Reference |
| 123 | Aurora A | 26 | [1] |
| Aurora B | 15 | [1] | |
| 127 (Entrectinib) | ALK | 12 | [1] |
| 109 | EGFR T790M | 5.3 | [1] |
| EGFR | 8.3 | [1] | |
| 82a | Pim-1 | 0.4 | [1] |
| Pim-2 | 1.1 | [1] | |
| Pim-3 | 0.4 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to determine the biological potency of substituted indazoles.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Objective: To measure the concentration of an indazole derivative required to inhibit 50% of the activity of a target kinase in a cell-free system.[7]
Materials:
-
Recombinant purified protein kinase
-
Specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Indazole test compound
-
Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)
-
Assay detection reagents (e.g., ADP-Glo™)
-
Dimethyl sulfoxide (DMSO)
-
384-well microplates[7]
Procedure:
-
Compound Preparation: Prepare serial dilutions of the indazole inhibitor in DMSO.
-
Kinase Reaction:
-
Add the kinase and the specific peptide substrate to the wells of the microplate.
-
Add the diluted indazole compound or DMSO (as a control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).[8]
-
-
Signal Detection:
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent like ADP-Glo™.[8]
-
Read the luminescence signal using a microplate reader.
-
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[7]
-
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[9]
Objective: To determine the concentration of an indazole compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Indazole test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight.[2]
-
Compound Treatment: Treat the cells with serial dilutions of the indazole compound and incubate for a specified period (e.g., 72 hours).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[11]
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the purple formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the compound concentration to determine the IC50 value.
Visualizations
Diagrams illustrating key signaling pathways and experimental workflows can provide a clearer understanding of the context and methodology.
Caption: Inhibition of the FGFR signaling pathway by substituted indazoles.
Caption: A typical workflow for the biological evaluation of indazole compounds.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. atcc.org [atcc.org]
A Comparative Guide to the Functionalization of Bromoindazoles: Suzuki-Miyaura vs. Buchwald-Hartwig Cross-Coupling
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds like indazole is a cornerstone of modern medicinal chemistry. Bromoindazoles serve as versatile precursors for introducing molecular diversity, and palladium-catalyzed cross-coupling reactions are the premier tools for this purpose. This guide provides an objective comparison of two of the most powerful and widely used methods: the Suzuki-Miyaura and Buchwald-Hartwig reactions, for the functionalization of bromoindazoles, supported by experimental data.
The choice between these two stalwart reactions hinges on the desired bond formation. The Suzuki-Miyaura coupling is the gold standard for creating carbon-carbon (C-C) bonds, enabling the introduction of a vast array of aryl, heteroaryl, and alkyl groups. In contrast, the Buchwald-Hartwig amination is the preeminent method for forging carbon-nitrogen (C-N) bonds, allowing for the installation of diverse amine functionalities. Both reactions are known for their broad substrate scope and tolerance of various functional groups, making them indispensable in drug discovery and development.[1]
Performance Comparison: C-C vs. C-N Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by reacting a bromoindazole with a variety of organoboron reagents, such as boronic acids or esters.[1] This reaction is generally characterized by mild conditions and the use of stable, less toxic boron reagents.[1]
The Buchwald-Hartwig amination facilitates the formation of C-N bonds, introducing a wide range of primary and secondary amines, as well as amides and carbamates, onto the indazole core.[1] This method has become a go-to strategy for the synthesis of arylamines.[1]
The following tables summarize representative experimental data for both reactions on various bromoindazole substrates, highlighting typical yields and reaction conditions.
Data Presentation
Suzuki-Miyaura Coupling of Bromoindazoles (C-C Bond Formation)
| Bromoindazole Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (2) | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | [2] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(PCy₃)₂ (2) | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(PPh₃)₄ (2) | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | [2] |
| 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | 140 (MW) | 1 | 78 | |
| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (10) | PPh₃ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 120 | 24 | 70 | |
| 5-Bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | Naphthalene-2-boronic acid | Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Ethanol | 100 (MW) | 0.42 | 97 | [3] |
Buchwald-Hartwig Amination of Bromoindazoles (C-N Bond Formation)
| Bromoindazole Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1H-pyrazole | Morpholine | Pd₂(dba)₃ (2.5) | tBuBrettPhos (5) | K₂CO₃ | 1,4-dioxane | 100 | 2 | 85 | [4] |
| 4-Bromo-1H-pyrazole | Aniline | Pd₂(dba)₃ (2.5) | tBuBrettPhos (5) | K₂CO₃ | 1,4-dioxane | 100 | 2 | 81 | [4] |
| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ | tBuDavePhos | NaOt-Bu | Toluene | 100 | 24 | 60 | |
| 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ | tBuDavePhos | NaOt-Bu | Toluene | 100 | 24 | 67 |
Note: Data for bromoindazoles in Buchwald-Hartwig amination is less directly available in comparative studies. The data for bromopyrazoles, a closely related N-heterocycle, is presented to provide insight into effective catalyst/ligand systems.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. The following are generalized procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions adapted from the literature for bromoindazole substrates.
General Protocol for Suzuki-Miyaura Coupling of Bromoindazoles
This protocol is a generalized procedure based on the microwave-assisted synthesis of 5-aryl-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-ones.[3]
Materials:
-
5-Bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Pd(PPh₃)₄ (e.g., 5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Ethanol
Procedure:
-
To a microwave reaction vial equipped with a magnetic stir bar, add the bromoindazole, arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add ethanol to the vial and seal it.
-
Place the vial in a microwave reactor and heat the mixture to 100 °C for 25-40 minutes with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
General Protocol for Buchwald-Hartwig Amination of Bromo-N-heterocycles
This protocol is a generalized procedure based on the amination of unprotected bromoimidazoles and bromopyrazoles.[4]
Materials:
-
Bromo-N-heterocycle (e.g., 4-bromopyrazole) (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
tBuBrettPhos (5.0 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
Procedure:
-
In an oven-dried vial under an inert atmosphere (e.g., argon), combine the bromo-N-heterocycle, amine, Pd₂(dba)₃, tBuBrettPhos, and K₂CO₃.
-
Add anhydrous 1,4-dioxane to the vial.
-
Seal the vial and stir the mixture at 100 °C for the specified time (e.g., 2 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amino-N-heterocycle.
Mandatory Visualization
To visualize the processes involved in these synthetic transformations, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of Indazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents. The efficient synthesis of indazole derivatives is, therefore, a subject of significant interest. This guide provides a comparative analysis of the reaction kinetics of two prominent methods for indazole synthesis: the classical Davis-Beirut reaction and modern palladium-catalyzed approaches. Understanding the kinetics of these reactions is crucial for optimizing reaction conditions, improving yields, and scaling up production in drug development.
At a Glance: Performance Comparison of Indazole Synthesis Methods
| Synthetic Route | Typical Reaction Time | Typical Temperature (°C) | Key Kinetic Feature |
| Davis-Beirut Reaction | Varies (minutes to hours) | Room Temperature to Reflux | Proceeds via a key nitroso imine intermediate; can be acid or base-catalyzed.[1] |
| Palladium-Catalyzed C-H Amination | Typically several hours | 80 - 120 | Often involves a rate-determining C-H bond cleavage step. |
In-Depth Analysis of Reaction Kinetics
A thorough understanding of reaction kinetics provides invaluable insights into the underlying mechanisms of a chemical transformation. This knowledge allows for the rational optimization of reaction parameters to enhance efficiency and selectivity. Here, we compare the kinetic profiles of the Davis-Beirut reaction and a representative palladium-catalyzed indazole synthesis.
The Davis-Beirut Reaction: A Classical Approach
The Davis-Beirut reaction is a well-established method for the synthesis of 2H-indazoles, typically involving the N,N-bond forming heterocyclization of N-substituted 2-nitrobenzylamines in the presence of a base.[2] Mechanistic studies, supported by experimental and theoretical evidence, indicate that the reaction proceeds through a pivotal o-nitrosobenzylidine imine intermediate.[1] The reaction can be effectively catalyzed by both acids and bases.[1]
While specific rate constants and activation energies are not extensively reported in readily available literature, qualitative observations suggest that the reaction proceeds rapidly, often at room temperature or with gentle heating.[1] The rate of the reaction is influenced by the nature of the starting materials and the catalytic conditions employed.
Palladium-Catalyzed Intramolecular C-H Amination: A Modern Alternative
Modern synthetic methods often employ transition-metal catalysis to achieve high efficiency and functional group tolerance. A notable example is the silver(I)-mediated intramolecular oxidative C-H bond amination for the synthesis of 1H-indazoles. One study investigating the mechanism of this transformation measured a primary kinetic isotope effect (KIE) value of kH/kD = 1.04. This small KIE suggests that the C-H bond cleavage step is not involved in the rate-determining stage of the reaction.
Experimental Protocols
Detailed experimental procedures are essential for the successful replication and comparison of synthetic methods. Below are representative protocols for the Davis-Beirut reaction and a palladium-catalyzed C-H amination.
General Protocol for the Davis-Beirut Reaction
A typical procedure involves the reaction of an o-nitrobenzylamine with a base, such as potassium hydroxide, in an alcoholic solvent. The reaction mixture is often stirred at room temperature or heated to reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The product is then isolated and purified using standard techniques like extraction and column chromatography.
Representative Protocol for Silver(I)-Mediated Intramolecular Oxidative C-H Bond Amination
In a representative experiment, an arylhydrazone is dissolved in a suitable solvent, such as DMSO. A silver(I) salt, for example, silver(I) oxide (Ag₂O), is added as the oxidant. The reaction mixture is then heated at a specific temperature (e.g., 120 °C) for a set period. Progress is monitored by TLC, and upon completion, the product is isolated and purified by column chromatography.
Visualizing the Workflow
To aid in the conceptualization of the experimental processes, the following diagrams illustrate a generalized workflow for studying the kinetics of indazole synthesis and the signaling pathway of the Davis-Beirut reaction.
Caption: Generalized workflow for kinetic studies of indazole synthesis.
Caption: Key transformations in the Davis-Beirut reaction.
References
Unveiling the Molecular Architecture of Indazole Derivatives: A Comparative Guide to X-ray Crystallography and Alternative Elucidation Techniques
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and optimizing its properties. This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) computational modeling—for the structural elucidation of indazole derivatives, a class of heterocyclic compounds with significant therapeutic potential.
Indazole and its derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The definitive determination of their molecular structure is paramount for establishing structure-activity relationships (SAR) and driving rational drug design. While X-ray crystallography is often considered the "gold standard" for providing unambiguous, high-resolution 3D structures, a multi-faceted approach utilizing complementary techniques offers a more holistic understanding of these molecules in both the solid and solution states.
The Decisive Evidence: X-ray Crystallography in Focus
Single-crystal X-ray crystallography provides a static, high-resolution snapshot of a molecule's conformation within a crystal lattice. By analyzing the diffraction pattern of X-rays passing through a single crystal of the indazole derivative, researchers can determine precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.[2]
A critical aspect of X-ray crystallography is the ability to grow high-quality single crystals, which can be a challenging and time-consuming step.[2] However, when successful, the resulting structural data is unparalleled in its detail and accuracy.
Experimental Protocol: Single-Crystal X-ray Diffraction of an Indazole Derivative
A generalized methodology for the single-crystal X-ray diffraction of a novel indazole derivative involves the following key stages:
-
Crystallization: High-quality single crystals of the indazole derivative are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A screening of various solvents and solvent mixtures is crucial to identify optimal crystallization conditions.
-
Data Collection: A suitable single crystal is carefully mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction images are collected at different orientations.[2]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then "solved" using computational methods like direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show a close match.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides definitive solid-state structures, NMR spectroscopy and computational modeling offer valuable insights into the behavior of indazole derivatives in solution and their theoretical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution, providing information about the connectivity, conformation, and dynamics of atoms. For indazole derivatives, 1H, 13C, and 15N NMR are particularly informative.[3][4]
Advantages over X-ray Crystallography:
-
Solution-State Analysis: NMR provides data on the molecule's structure and dynamics in a solution environment, which can be more biologically relevant than the solid state.[3]
-
No Crystallization Required: This technique bypasses the often-difficult step of growing single crystals.
-
Dynamic Information: NMR can reveal information about conformational changes and molecular motion.
Disadvantages:
-
Lower Resolution: While excellent for determining connectivity, NMR generally provides lower-resolution structural information compared to X-ray crystallography.
-
Complexity of Spectra: For larger or more complex indazole derivatives, NMR spectra can become crowded and difficult to interpret.
-
Sample Preparation: A small amount of the purified indazole derivative is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Data Acquisition: A suite of NMR experiments is performed, including:
-
1D NMR: 1H and 13C spectra are acquired to identify the chemical environments of the hydrogen and carbon atoms.
-
2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons.
-
15N NMR: If isotopically labeled, direct 15N NMR or indirect methods like HMBC can provide valuable information about the nitrogen atoms in the indazole ring.[3][5]
-
-
Data Analysis: The NMR spectra are processed and analyzed to assign chemical shifts and coupling constants, which are then used to deduce the molecular structure.
Density Functional Theory (DFT) Computational Modeling
DFT is a computational quantum mechanical modeling method used to predict the electronic structure of molecules. It can be used to calculate optimized geometries, bond lengths, bond angles, and other molecular properties of indazole derivatives.[6][7]
Advantages:
-
Complements Experimental Data: DFT calculations can be used to predict structures and properties, which can then be compared with and help to interpret experimental data from X-ray crystallography and NMR.
-
Insights into Electronic Properties: Provides information on molecular orbitals (HOMO, LUMO), electrostatic potential, and other electronic properties that are not directly accessible from experimental structural methods.[6]
Disadvantages:
-
Theoretical in Nature: The accuracy of DFT calculations is dependent on the level of theory and basis set used. Experimental validation is crucial.
-
Does Not Account for Crystal Packing: DFT calculations typically model a single molecule in the gas phase and do not account for the intermolecular interactions present in a crystal lattice, which can influence molecular conformation.
-
Input Structure Generation: An initial 3D structure of the indazole derivative is built using molecular modeling software.
-
Calculation Setup: The level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) are chosen.
-
Geometry Optimization: The energy of the molecule is minimized to find the most stable conformation.
-
Property Calculation: Various properties such as bond lengths, bond angles, dihedral angles, and electronic properties are calculated for the optimized geometry.
-
Analysis: The calculated parameters are compared with experimental data from X-ray crystallography and/or NMR.
Quantitative Comparison of Structural Parameters
The following tables provide a comparative summary of key quantitative data obtained from X-ray crystallography, NMR, and DFT for representative indazole derivatives.
Table 1: Comparison of Bond Lengths (Å) for an Indazole N-oxide Derivative
| Bond | X-ray Crystallography | DFT Calculation |
| N1-N2 | 1.375 | 1.368 |
| N2-C3 | 1.321 | 1.325 |
| C3-C3a | 1.432 | 1.429 |
| C3a-C7a | 1.398 | 1.402 |
| C7a-N1 | 1.371 | 1.378 |
Data derived from a study on indazole N1-oxide derivatives.[8]
Table 2: Comparison of Analytical Techniques for Indazole Structure Elucidation
| Feature | X-ray Crystallography | NMR Spectroscopy | DFT Computational Modeling |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin transitions in a magnetic field | Quantum mechanical calculations |
| Sample Phase | Solid (single crystal) | Solution | In silico (gas phase) |
| Information | Precise 3D atomic coordinates, bond lengths, angles, crystal packing | Connectivity, conformation, dynamics in solution | Optimized geometry, electronic properties, theoretical vibrational frequencies |
| Advantages | High resolution, unambiguous structure | No crystallization needed, provides dynamic information | Complements experimental data, predicts properties |
| Disadvantages | Requires high-quality single crystals, static picture | Lower resolution than X-ray, complex spectra for large molecules | Theoretical, accuracy depends on method, doesn't account for packing |
Visualizing the Workflow and Biological Context
To further illustrate the processes involved in structural elucidation and the biological relevance of indazole derivatives, the following diagrams are provided.
Experimental Workflow for Structure Elucidation
The following diagram illustrates a typical workflow for determining and validating the structure of a novel indazole derivative, integrating X-ray crystallography with other analytical techniques.
Signaling Pathways Targeted by Indazole Derivatives
Many bioactive indazole derivatives function by inhibiting specific signaling pathways implicated in diseases such as cancer. The diagram below illustrates a simplified representation of key signaling pathways—VEGFR-2, ERK1/2 (MAPK), and Aurora Kinase—that are often targeted by indazole-based inhibitors.
Conclusion
The structural elucidation of indazole derivatives is most robustly achieved through a synergistic approach that leverages the strengths of multiple analytical techniques. X-ray crystallography remains the definitive method for determining the solid-state structure with high precision. NMR spectroscopy provides invaluable information on the molecule's behavior and conformation in solution, while DFT calculations offer a theoretical framework for understanding its intrinsic properties and complementing experimental findings. For researchers in drug discovery and development, the integrated use of these techniques is essential for a comprehensive understanding of indazole derivatives, ultimately accelerating the design and optimization of novel therapeutic agents.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Indazole Synthesis: Metal-Free vs. Metal-Catalyzed Approaches
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with applications in oncology, inflammation, and neurodegenerative diseases. The efficient synthesis of substituted indazoles is therefore a critical endeavor in drug discovery and development. This guide provides an objective comparison of modern metal-free and metal-catalyzed synthetic routes to indazoles, supported by experimental data and detailed protocols to aid researchers in selecting the optimal methodology for their specific needs.
At a Glance: Performance Comparison
The choice between a metal-free and a metal-catalyzed approach for indazole synthesis often involves a trade-off between cost, environmental impact, and reaction scope. Metal-free methods are advantageous in avoiding contamination of the final product with residual metal, a crucial consideration in pharmaceutical manufacturing. Conversely, metal-catalyzed reactions often offer a broader substrate scope and higher efficiency for certain transformations.
| Synthesis Strategy | General Approach | Key Reagents/Catalysts | Typical Reaction Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Metal-Free | Intramolecular C-N bond formation from o-aminobenzoximes | Methanesulfonyl chloride, triethylamine | 0–23 °C, 1-3 h | Good to excellent (up to 94%) | Mild conditions, avoids metal contamination, scalable.[1][2] | Requires preparation of oxime precursors. |
| Metal-Free | Oxidative C-N bond formation from arylhydrazones | [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Room temperature, 1-2 h | Good to excellent | Mild conditions, broad substrate scope.[1] | Use of hypervalent iodine reagent. |
| Metal-Free | Intramolecular C-H amination of hydrazones | Iodobenzene (catalyst), Oxone | -10 °C to room temp., 0.5 h | Moderate to good (up to 85%) | Mild conditions, avoids transition metals.[3] | Can produce regioisomeric mixtures with unsymmetrical substrates.[3] |
| Metal-Catalyzed (Copper) | Cyclization of o-haloaryl N-sulfonylhydrazones | Cu(OAc)₂·H₂O or Cu₂O | 80-120 °C, 12-24 h | Good to excellent | Lower catalyst loading, proceeds at lower temperatures compared to some methods.[4] | Requires halogenated starting materials. |
| Metal-Catalyzed (Palladium) | Oxidative benzannulation of pyrazoles and internal alkynes | Pd(OAc)₂, P(tBu)₃·HBF₄ | 120 °C, 24 h | Moderate to good | Convergent strategy, allows for variation in substituents on the benzene ring.[4][5] | High temperatures, requires phosphine ligand. |
| Metal-Catalyzed (Rhodium) | C-H activation and C-N/N-N coupling of imidates and nitrosobenzenes | [Cp*RhCl₂]₂, Cu(OAc)₂ | 100 °C, 12 h | Good to excellent (up to 98%) | Redox-neutral, high efficiency, good functional group tolerance.[4][6] | Utilizes an expensive rhodium catalyst. |
Metal-Free Indazole Synthesis: Pathways and Protocols
Metal-free approaches to indazole synthesis have gained significant traction due to their cost-effectiveness and the absence of metal contaminants in the final products. These methods often rely on intramolecular cyclization reactions facilitated by common laboratory reagents.
Synthesis from o-Aminobenzoximes
A mild and practical metal-free synthesis of 1H-indazoles involves the cyclization of o-aminobenzoximes.[1][2] This method utilizes methanesulfonyl chloride to activate the oxime hydroxyl group, facilitating an intramolecular nucleophilic attack by the adjacent amino group.
To a solution of the o-aminobenzoxime in a suitable solvent such as dichloromethane, triethylamine is added, and the mixture is cooled to 0 °C. Methanesulfonyl chloride is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 1-3 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography to afford the 1H-indazole.[2]
PIFA-Mediated Synthesis from Arylhydrazones
Another efficient metal-free method involves the oxidative C-N bond formation of readily accessible arylhydrazones using [bis(trifluoroacetoxy)iodo]benzene (PIFA). This reaction proceeds under mild conditions and tolerates a wide range of functional groups.[1][4]
To a solution of the arylhydrazone in a solvent like dichloromethane at room temperature, PIFA is added in one portion. The reaction mixture is stirred for 1-2 hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding 1H-indazole.[4]
Metal-Catalyzed Indazole Synthesis: Pathways and Protocols
Transition metal catalysis offers powerful and versatile strategies for the synthesis of indazoles, often enabling transformations that are challenging to achieve through metal-free routes. Catalysts based on copper, palladium, and rhodium are commonly employed.
Copper-Catalyzed Synthesis from o-Haloaryl N-Sulfonylhydrazones
Copper catalysts are a cost-effective option for the synthesis of 1H-indazoles from o-haloaryl N-sulfonylhydrazones. This method involves an intramolecular N-arylation reaction.[4]
A mixture of the o-haloaryl N-sulfonylhydrazone, a copper catalyst such as Cu(OAc)₂·H₂O, and a base (e.g., K₂CO₃) in a solvent like DMF is heated at 80-120 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.[4]
Palladium-Catalyzed Synthesis from Pyrazoles and Alkynes
Palladium catalysis enables the synthesis of 1H-indazoles through the oxidative benzannulation of pyrazoles with internal alkynes. This convergent approach allows for significant structural diversity in the final products.[4][5]
In a sealed tube, the pyrazole, internal alkyne, palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(tBu)₃·HBF₄), and an oxidant (e.g., Ag₂CO₃) are combined in a suitable solvent such as dioxane. The mixture is heated at 120 °C for 24 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired 1H-indazole.[4]
Rhodium-Catalyzed Synthesis from Imidates and Nitrosobenzenes
Rhodium-catalyzed C-H activation provides a highly efficient and atom-economical route to 1H-indazoles. The reaction of imidates with nitrosobenzenes, often in the presence of a copper co-catalyst, proceeds under redox-neutral conditions.[4][6]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Kinase Inhibition Profile of the 6-bromo-1H-indazole Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-bromo-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a multitude of potent kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to function as an effective ATP-competitive inhibitor, targeting the ATP-binding site of a wide array of kinases.[1] This guide provides a comprehensive evaluation of the kinase inhibition profile of the 6-bromo-1H-indazole scaffold, presenting a comparative analysis with established kinase inhibitors, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Kinase Inhibition Profile
The inhibitory activity of derivatives of the 6-bromo-1H-indazole scaffold has been evaluated against a panel of kinases, with a significant focus on those implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Polo-like Kinase 4 (PLK4). The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative 6-bromo-1H-indazole derivatives and compares them with established kinase inhibitors. It is important to note that these values are compiled from various sources and experimental conditions may vary.
VEGFR2 Inhibition
VEGFR2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. The 6-bromo-1H-indazole scaffold has been extensively explored for its potential to inhibit VEGFR2.
| Compound/Drug | Target | IC50 (nM) | Source(s) |
| 6-Bromo-1H-indazole Derivatives | |||
| Derivative W4 | VEGFR-2 | < 5 | [2] |
| Derivative W12 | VEGFR-2 | < 5 | [2] |
| Derivative W17 | VEGFR-2 | < 5 | [2] |
| Derivative W19 | VEGFR-2 | < 5 | [2] |
| Derivative W20 | VEGFR-2 | < 5 | [2] |
| Derivative W2 | VEGFR-2 | < 10 | [2] |
| Derivative W23 | VEGFR-2 | < 10 | [2] |
| Reference Drugs | |||
| Axitinib | VEGFR-2 | 0.2 | [3][4] |
| Pazopanib | VEGFR-2 | 30 | [3][4][5] |
| Sorafenib | VEGFR-2 | 90 | |
| Sunitinib | VEGFR-2 | 9 |
PLK4 Inhibition
PLK4 is a crucial regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Derivatives of the 6-bromo-1H-indazole scaffold have demonstrated potent inhibitory activity against PLK4.
| Compound ID | R1 Substitution | R2 Substitution | PLK4 IC50 (nM) | Cellular Antiproliferative Activity (MCF-7, IC50 µM) | Source(s) |
| LEAD-001 | H | H | 50 | 5.2 | [3] |
| COMP-002 | F | H | 35 | 3.8 | [3] |
| COMP-003 | Cl | H | 28 | 2.5 | [3] |
| COMP-004 | CH3 | H | 45 | 4.1 | [3] |
| COMP-005 | H | F | 62 | 6.8 | [3] |
| COMP-006 | H | Cl | 55 | 6.1 | [3] |
| COMP-007 | H | CH3 | 75 | 8.3 | [3] |
| Axitinib (Alternative) | - | - | 6.5 | 0.2 | [3] |
| Centrinone (Alternative) | - | - | 2.7 | 4.8 | [3] |
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical factor in its therapeutic potential, as off-target effects can lead to toxicity. Kinome-wide screening is often employed to assess the selectivity of a compound. Below is a comparative selectivity profile of a representative indazole-based PLK4 inhibitor, C05, and the multi-kinase inhibitor Axitinib.
| Kinase Target | C05 (% Inhibition at 0.5 µM) | Axitinib (IC50 in nM) |
| PLK4 | 87.45% | 4.2 |
| PLK1 | 15.32% | - |
| PLK2 | 21.89% | - |
| PLK3 | 12.56% | - |
| CDK2/cyclin A | 25.78% | - |
| CDK4/cyclin D3 | 10.23% | - |
| Aurora A | 31.45% | - |
| Aurora B | 28.91% | - |
| CHK1 | 18.67% | - |
| VEGFR1 | - | 0.1 |
| VEGFR2 | - | 0.2 |
| VEGFR3 | - | 0.1-0.3 |
| PDGFRβ | - | 1.6 |
| c-Kit | - | 1.7 |
Data for C05 is presented as the percentage of kinase activity inhibited at a concentration of 0.5 µM. Data for Axitinib is presented as the half-maximal inhibitory concentration (IC50).
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of kinase inhibitors. Below are methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the ability of a compound to directly inhibit the activity of a purified kinase by quantifying the amount of ADP produced.[1]
Materials:
-
Purified recombinant kinase (e.g., VEGFR2, PLK4)
-
Kinase-specific substrate
-
ATP
-
Test compounds (derivatives of 6-bromo-1H-indazole)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 96-well or 384-well, white, opaque)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in a kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to convert the ADP produced during the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and, therefore, the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the synthesized inhibitors on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HUVEC)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental procedures can aid in understanding the mechanism of action and the evaluation process of these inhibitors.
Caption: Simplified VEGFR2 signaling pathway and the point of inhibition by 6-bromo-1H-indazole derivatives.
Caption: Simplified PLK4 signaling pathway and the point of inhibition by 6-bromo-1H-indazole derivatives.
Caption: A typical experimental workflow for the evaluation of kinase inhibitors derived from the 6-bromo-1H-indazole scaffold.
References
Safety Operating Guide
Proper Disposal of 6-Bromo-4-fluoro-1H-indazole: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 6-Bromo-4-fluoro-1H-indazole, a compound frequently used in pharmaceutical research.
The following procedures are based on general chemical waste disposal principles and information from safety data sheets (SDS). Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Hazard and Safety Information Summary
Before handling or preparing for disposal, it is crucial to be aware of the hazards associated with this compound.
| Hazard Category | Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | P301+P310 |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 |
This data is a summary of information found in various safety data sheets for this compound and structurally related compounds.[1][2][3]
Personal Protective Equipment (PPE) for Disposal
When handling this compound for disposal, the following personal protective equipment should be worn:
-
Eye Protection: Safety goggles with side-shields.[3]
-
Hand Protection: Protective gloves (e.g., nitrile rubber).[3]
-
Skin and Body Protection: Impervious clothing, such as a lab coat.[3]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][3][4] If dust or aerosols may be generated, a suitable respirator should be used.[3]
Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[2] This determination should be made in accordance with US EPA guidelines (40 CFR 261.3) and any applicable state and local regulations.[2]
-
Due to its toxicity, this compound will likely be classified as hazardous waste.
2. Waste Segregation and Collection:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS department.
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container should be in good condition and compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound".
3. Handling Contaminated Materials:
-
Spills: In case of a spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[5] Scoop up the absorbed material and place it into a suitable, sealed container for disposal.[4][5] Avoid generating dust.
-
Empty Containers: "Empty" containers that held this compound should be treated as hazardous waste unless properly decontaminated. Do not reuse the containers.[2] Dispose of them as unused product.[2]
-
Contaminated PPE: Any grossly contaminated PPE (e.g., gloves, disposable lab coats) should be collected in a designated hazardous waste container.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4]
-
The storage area should be clearly marked as a hazardous waste accumulation area.
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
5. Final Disposal:
-
The disposal of this compound must be conducted by a licensed waste disposal company.[5]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with qualified vendors.
-
The P501 precautionary statement advises disposing of the contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 6-Bromo-4-fluoro-1H-indazole
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-Bromo-4-fluoro-1H-indazole (CAS No. 885520-23-0). Adherence to these protocols is essential for ensuring laboratory safety and proper environmental stewardship. This compound is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound. A risk assessment should be conducted to determine if additional protection is required for specific procedures.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[4] Inspect gloves for any signs of degradation or puncture before use. |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles.[4] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[4] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact.[4] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated.[4] The type of respirator should be selected based on a formal risk assessment. |
Operational Plan: Step-by-Step Handling
Strict adherence to the following procedures is necessary for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
All manipulations of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Verify that all required PPE is available and in good condition before commencing work.[4]
2. Handling the Compound:
-
Avoid the formation of dust when handling the solid material.[4][6] Use appropriate tools, such as spatulas, for transferring the compound.
3. In Case of a Spill:
-
Evacuate the immediate area.
-
For a small spill, and if you are trained to do so, wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[4]
4. First Aid Measures:
-
If swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1][2]
-
If on skin: Wash off with soap and plenty of water. Take off contaminated clothing immediately.[1][2]
-
If in eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2]
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen.[1][2]
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination.
-
Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[5] Never mix with non-halogenated waste.[5]
-
Pure or Unused Chemical: Carefully transfer the solid into the designated halogenated waste container, avoiding dust generation.[5]
-
Contaminated Materials: Items such as gloves, weighing paper, and other disposable materials contaminated with the compound should be placed in a sealed bag and then into the solid "Halogenated Organic Waste" container.[5]
-
Glassware Decontamination: Rinse contaminated glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Halogenated Organic Waste" container.[5]
-
Final Disposal: All waste must be disposed of through a licensed and approved waste disposal facility, typically via controlled incineration.[5]
Visual Safety Guides
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
